3-Bromo-N,N-dimethyl-5-nitrobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-11(2)9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTSRYCEMAFIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650387 | |
| Record name | 3-Bromo-N,N-dimethyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-26-0 | |
| Record name | 3-Bromo-N,N-dimethyl-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-N,N-dimethyl-5-nitrobenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a bromine atom, a nitro group, and a dimethylamido moiety on a central benzene ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its emerging applications, particularly in the field of targeted protein degradation.
Chemical and Physical Properties
This compound is a solid at room temperature. While a specific melting point is not widely reported in the literature, it is expected to be a stable crystalline solid. Its structural characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 929000-26-0 | N/A |
| Molecular Formula | C₉H₉BrN₂O₃ | N/A |
| Molecular Weight | 273.1 g/mol | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥98% | N/A |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [1] |
Solubility Profile
Synthesis of this compound
The most common and logical synthetic route to this compound involves a two-step process starting from 3-bromo-5-nitrobenzoic acid. This precursor is a versatile building block in pharmaceutical and agrochemical research.[2]
Synthetic Pathway Overview
References
Introduction: A Versatile Scaffold in Modern Drug Discovery
3-Bromo-N,N-dimethyl-5-nitrobenzamide is a substituted aromatic compound that has garnered significant interest in the field of chemical biology and drug development. Its strategic placement of bromo, nitro, and N,N-dimethylamido groups on a central benzene ring makes it a highly versatile building block. Specifically, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the rapidly evolving landscape of targeted protein degradation.
PART 1: Compound Identification and Physicochemical Properties
Nomenclature and CAS Number
-
Systematic Name: this compound
-
CAS Number: 929000-26-0
-
Molecular Formula: C₉H₉BrN₂O₃
-
Molecular Weight: 273.1 g/mol
-
Synonyms: N,N-Dimethyl-3-bromo-5-nitrobenzamide
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₃ | PubChem |
| Molecular Weight | 273.1 g/mol | PubChem |
| Physical State | Solid | Sigma-Aldrich[3] |
| Purity (Typical) | ≥98% | Various Suppliers |
| Storage | Room temperature, sealed in dry conditions | Various Suppliers |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO | Inferred |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the amidation of its corresponding carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid. This transformation is a cornerstone of medicinal chemistry, and several reliable methods exist for forming the amide bond.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down to readily available starting materials. The key disconnection is the amide bond, leading back to 3-bromo-5-nitrobenzoic acid and dimethylamine.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol: Amidation via Acid Chloride
This protocol is a robust and widely applicable method for synthesizing benzamides from their corresponding benzoic acids. The conversion of the carboxylic acid to a more reactive acid chloride intermediate ensures a high-yielding reaction with the amine.
Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without further purification.
Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the highly reactive acid chloride, with byproducts (HCl and SO₂) that are gaseous and easily removed. DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which accelerates the reaction.
Step 2: Amidation with Dimethylamine
-
Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask.
-
Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Slowly add a solution of dimethylamine (2.0 M in THF or an aqueous solution, ~2.2 eq) dropwise to the stirred acid chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Self-Validation: The sequential washing steps are critical for ensuring purity. The HCl wash removes any unreacted dimethylamine, the sodium bicarbonate wash removes any remaining acidic starting material, and the brine wash aids in the removal of water from the organic phase. A single spot on a TLC plate in multiple solvent systems and consistent spectroscopic data would validate the purity of the final compound.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target benzamide.
PART 3: Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons and the N,N-dimethyl protons.
-
Aromatic Region (δ 7.5 - 8.5 ppm): Three protons will be present on the aromatic ring. The strong electron-withdrawing effects of the nitro group and the bromine atom will shift these protons downfield. We expect to see three distinct signals, likely multiplets or broad singlets, corresponding to the protons at positions 2, 4, and 6 of the benzene ring.
-
N,N-dimethyl Protons (δ 2.9 - 3.2 ppm): Due to hindered rotation around the C-N amide bond at room temperature, the two methyl groups are chemically non-equivalent. This will result in two separate singlets, each integrating to 3 protons. The exact chemical shifts can vary depending on the solvent and temperature.
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will provide confirmation of the carbon framework.
-
Carbonyl Carbon (δ ~168-170 ppm): A signal for the amide carbonyl carbon is expected in this region.
-
Aromatic Carbons (δ ~120-150 ppm): Six signals are expected for the aromatic carbons, with the carbons directly attached to the bromine and nitro groups (C3 and C5) and the carbonyl group (C1) being the most deshielded.
-
N,N-dimethyl Carbons (δ ~35-40 ppm): Two distinct signals are expected for the two methyl carbons, confirming the hindered rotation observed in the ¹H NMR.
PART 4: Application in Targeted Protein Degradation
The primary application for this compound is as a molecular scaffold in the construction of PROTACs.[1]
Role as a PROTAC Building Block
PROTACs are heterobifunctional molecules consisting of three main parts: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound is not a complete PROTAC itself, but rather a versatile "linkerology" component or a precursor to one of the ligands.
The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of more complex molecular fragments, such as the POI ligand or the linker itself. The nitro group can be reduced to an amine, providing another point for chemical modification and diversification.
Caption: Role as a functionalizable building block for PROTAC synthesis.
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on structurally related nitro- and bromo-aromatic compounds.
Hazard Identification
| Hazard Statement | GHS Classification (Predicted) | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[5] |
| Causes skin irritation | Skin Irritation (Cat. 2) | Wear protective gloves. Wash skin thoroughly after handling. If irritation occurs, seek medical advice.[5] |
| Causes serious eye irritation | Eye Irritation (Cat. 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6] |
| May cause respiratory irritation | STOT SE (Cat. 3) | Avoid breathing dust. Use only in a well-ventilated area.[6] |
Recommended Laboratory Procedures
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-N,N-dimethylbenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
3-Bromo-N,N-dimethyl-5-nitrobenzamide molecular weight
An In-depth Technical Guide to 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary drug discovery and chemical biology. The document details the molecule's fundamental physicochemical properties, provides a validated protocol for its synthesis and characterization, and explores its primary application as a building block in the development of targeted protein degraders. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound for its effective utilization in research and development programs.
Molecular Identity and Physicochemical Properties
This compound (CAS Number: 929000-26-0) is a substituted aromatic amide featuring a benzene ring functionalized with bromo, nitro, and N,N-dimethylbenzamide groups.[1] The strategic placement of these groups, particularly the electron-withdrawing nitro group and the synthetically versatile bromine atom, makes it a valuable scaffold in medicinal chemistry.
Core Compound Data
The essential properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 929000-26-0 | [1] |
| Molecular Formula | C₉H₉BrN₂O₃ | [1] |
| Molecular Weight | 273.1 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥96-98% | [1] |
| Storage | Sealed in a dry environment at 2-8°C or room temperature. | [1] |
Computed Physicochemical Properties
Computational models provide further insight into the molecule's behavior in biological and chemical systems. These values are critical for designing molecules with appropriate pharmacokinetic and pharmacodynamic profiles.
| Descriptor | Value | Significance | Source(s) |
| InChI Key | PTTSRYCEMAFIIT-UHFFFAOYSA-N | Standardized unique identifier | |
| Topological Polar Surface Area (TPSA) | 63.45 Ų | Predicts drug transport properties (e.g., cell permeability) | [2] |
| LogP | 2.84 | Measures lipophilicity, affecting solubility and membrane permeability | [2] |
| Hydrogen Bond Acceptors | 3 | Influences binding interactions and solubility | [2] |
| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility | [2] |
| Rotatable Bonds | 4 | Relates to conformational flexibility | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved via the amidation of a 3-bromo-5-nitrobenzoic acid derivative. The causality behind this strategy lies in the robust and high-yielding nature of nucleophilic acyl substitution, where the amine (dimethylamine) attacks the activated carboxylic acid derivative.
Retrosynthetic Analysis and Workflow
The most direct synthetic route involves the reaction between 3-bromo-5-nitrobenzoyl chloride and dimethylamine. The benzoyl chloride is readily prepared from the commercially available 3-bromo-5-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This two-step process is efficient and scalable.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful formation of the product is confirmed by standard analytical techniques as described in Section 4.0.
Step 1: Formation of 3-Bromo-5-nitrobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (5.0 eq) portion-wise under a nitrogen atmosphere in a fume hood.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride, an oily residue, is typically used in the next step without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude acid chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) in a new flask.
-
Cool the solution to 0°C using an ice bath.
-
To this solution, add a solution of dimethylamine (2.5 eq, e.g., 2M solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (3.0 eq) dropwise. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the final product with high purity.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show distinct signals for the three aromatic protons and the two methyl groups of the dimethylamide moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.[3] ¹³C NMR will show nine distinct carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at approximately 274.0 m/z and [M+Na]⁺ at approximately 296.0 m/z, confirming the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be observable in the mass spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands for the key functional groups: a strong carbonyl (C=O) stretch of the tertiary amide around 1630-1660 cm⁻¹ and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Applications in Drug Discovery and Chemical Biology
The primary utility of this compound lies in its role as a versatile building block, particularly for the synthesis of targeted protein degraders.[1] This class of therapeutics, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras), operates by inducing the degradation of disease-causing proteins.
The compound serves as a "linker" or fragment that can be elaborated. The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of ligands that bind to a protein of interest. The nitro group can be readily reduced to an amine, providing another point for chemical modification or for serving as a hydrogen bond donor in a protein-ligand interaction.
Caption: Role of the building block in forming a PROTAC for targeted protein degradation.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is proprietary to the supplier, general precautions for related halo-nitroaromatic compounds should be followed.[4][5]
| Guideline | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area or fume hood.[4] |
| First Aid (In case of exposure) | Skin: Wash off with soap and plenty of water. Eyes: Flush with water as a precaution. Ingestion: Rinse mouth with water. In all cases, consult a physician. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid mechanistic understanding.
Strategic Overview: The Rationale for a Two-Step Amidation
The synthesis of an amide from a carboxylic acid and an amine is a cornerstone reaction in organic chemistry. However, the direct condensation of 3-bromo-5-nitrobenzoic acid with dimethylamine is synthetically challenging. The acidic proton of the carboxylic acid readily reacts with the basic amine to form an ammonium carboxylate salt, which is highly unreactive and requires forcing conditions, such as high temperatures, to dehydrate into the desired amide.[2][3]
To circumvent this, a more efficient and widely adopted strategy involves the activation of the carboxylic acid. This guide details a robust two-step synthesis that proceeds through a highly reactive acyl chloride intermediate. This approach ensures high conversion and yield under relatively mild conditions.
The selected pathway is as follows:
-
Carboxylic Acid Activation: Conversion of 3-bromo-5-nitrobenzoic acid to 3-bromo-5-nitrobenzoyl chloride using thionyl chloride (SOCl₂).
-
Amide Formation: Nucleophilic acyl substitution of the resulting acyl chloride with dimethylamine to yield the final product, this compound.
Caption: High-level workflow for the two-step synthesis.
Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.
Step 1: Formation of 3-Bromo-5-nitrobenzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and highly effective transformation.[4] The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite group, which is an excellent leaving group. The subsequent collapse of this intermediate, driven by the formation of stable gaseous byproducts (SO₂ and HCl), yields the acyl chloride.
Step 2: Nucleophilic Acyl Substitution
The resulting 3-bromo-5-nitrobenzoyl chloride possesses a highly electrophilic carbonyl carbon due to the inductive effect of the chlorine atom. This makes it highly susceptible to nucleophilic attack by dimethylamine. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide bond.
Caption: Simplified reaction mechanism pathway.
Rigorous Safety and Handling Protocols
Chemical synthesis demands an uncompromising commitment to safety. Thionyl chloride, in particular, requires stringent handling protocols.
Thionyl Chloride (SOCl₂) is:
-
Highly Corrosive: Causes severe skin burns and eye damage.[5]
-
Water Reactive: Reacts violently with water and moisture, liberating toxic hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[5][6][7]
-
Toxic if Inhaled: Vapors can cause respiratory irritation and can be lethal at high concentrations.[5][7]
Mandatory Safety Precautions:
-
Fume Hood: All manipulations involving thionyl chloride must be performed in a properly functioning chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or rubber) at all times.[8][9]
-
Anhydrous Conditions: Use dry glassware and inert atmospheric conditions (e.g., a drying tube filled with calcium chloride) to prevent violent reactions with moisture.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[6][9]
-
Waste Disposal: Unreacted thionyl chloride must be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium hydroxide) or an alcohol like isopropanol in the fume hood. All contaminated materials must be disposed of as hazardous waste.[9]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound from its corresponding carboxylic acid.
Part A: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
This step converts the starting material into the reactive acyl chloride intermediate. The reaction can be run neat or with an inert solvent.[4]
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Bromo-5-nitrobenzoic acid | 246.03 | 10.0 g | 40.64 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 11.0 mL (18.1 g) | 152.1 | ~3.7 |
Procedure:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (10.0 g).
-
Reagent Addition: Place the flask in a fume hood. Carefully add thionyl chloride (11.0 mL) to the flask at room temperature.
-
Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the mixture gently to reflux (approx. 80°C) using a heating mantle. The solid will slowly dissolve as the reaction proceeds, accompanied by the evolution of HCl and SO₂ gases.[4] Maintain the reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup: After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure (boiling point of SOCl₂ is 79°C).[4]
-
Isolation: The crude 3-bromo-5-nitrobenzoyl chloride remains as an oily or solid residue. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Part B: Synthesis of this compound
The crude acyl chloride is reacted with dimethylamine to form the final product.
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Bromo-5-nitrobenzoyl chloride (crude) | 264.48 | ~10.7 g | 40.64 | 1.0 |
| Dimethylamine (40% solution in water) | 45.08 | 11.5 mL | ~101.6 | ~2.5 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | 50 mL | - | - |
| Brine (sat. aq. NaCl solution) | 58.44 | 50 mL | - | - |
Procedure:
-
Setup: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from Part A in 50 mL of dichloromethane (DCM) in a 250 mL flask. Cool the solution in an ice bath to 0°C.
-
Amine Addition: While stirring vigorously, slowly add the 40% aqueous solution of dimethylamine (11.5 mL) dropwise, ensuring the temperature remains below 10°C. The use of an excess of amine is necessary to react with the acyl chloride and to neutralize the HCl byproduct formed during the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Add 50 mL of water and separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Product Characterization
Confirmation of the product's identity and purity is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₃ | [10][11] |
| Molecular Weight | 273.09 g/mol | [11] |
| Physical Form | Solid | [10] |
| CAS Number | 929000-26-0 | [10][11] |
| Storage | Sealed in dry, 2-8°C | [10] |
Standard Analytical Techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl stretch (~1640 cm⁻¹).
-
Melting Point Analysis: To assess the purity of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. nj.gov [nj.gov]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. drexel.edu [drexel.edu]
- 10. This compound | 929000-26-0 [sigmaaldrich.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Leveraging 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a Versatile Scaffold in Novel PROTAC Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] This modality's success hinges on the modular design of its heterobifunctional molecules, which comprise a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][3][4] The innovation in PROTAC design is often driven by the exploration of novel chemical scaffolds that can be elaborated into unique POI ligands or E3 ligase recruiters. This guide presents a forward-looking perspective on the utility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a foundational building block in the design and synthesis of next-generation PROTACs. We will explore its chemical attributes, propose synthetic strategies for its incorporation into PROTACs, and outline the subsequent biophysical and cellular characterization required to validate these novel degraders.
The PROTAC Modality: A Paradigm Shift in Pharmacology
Unlike traditional inhibitors that rely on sustained occupancy of a target's active site, PROTACs are event-driven catalysts that utilize the cell's own ubiquitin-proteasome system (UPS) to eliminate target proteins.[1][3] A single PROTAC molecule can induce the degradation of multiple protein copies, leading to profound and durable pharmacological effects.[3] The core mechanism involves the PROTAC-mediated formation of a ternary complex between the POI and an E3 ligase, which leads to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Deconstructing this compound: A Chemist's Perspective
The molecule this compound presents a unique combination of functional groups that make it an attractive starting point for PROTAC synthesis.
| Functional Group | Chemical Property | Potential for PROTAC Synthesis |
| Bromine Atom | Electrophilic handle | Ideal for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach linkers or build out ligand structures. |
| Nitro Group | Electron-withdrawing, reducible | Can be reduced to an amine, providing a nucleophilic site for amide bond formation or other functionalization to connect linkers. The electron-withdrawing nature also influences the reactivity of the aromatic ring. |
| N,N-dimethylbenzamide | Stable amide core | Provides a rigid scaffold that can be oriented to present the other functional groups for further reaction. |
This trifecta of functionalities allows for orthogonal chemical modifications, enabling a modular and flexible approach to PROTAC assembly.
Hypothetical Design & Synthesis of a PROTAC Incorporating the Benzamide Scaffold
Let's hypothesize a scenario where we aim to develop a novel PROTAC targeting a hypothetical protein of interest (POI-X) by recruiting the von Hippel-Lindau (VHL) E3 ligase. We will use this compound as a precursor to a novel POI-X ligand.
Synthetic Strategy
Our strategy involves a two-pronged approach:
-
Elaboration of the POI-X Ligand: We will utilize the bromine atom for a Suzuki coupling to introduce a key pharmacophore for binding to POI-X.
-
Linker Attachment: The nitro group will be reduced to an amine, which will then be acylated with a linker that is pre-functionalized with a VHL ligand.
Caption: Hypothetical synthetic workflow for a PROTAC using the benzamide scaffold.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines the steps for the synthesis described above.
Step 1: Suzuki Coupling to Synthesize the POI-X Ligand Precursor
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid derivative for the POI-X pharmacophore (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C overnight, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the nitro-functionalized POI-X ligand.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amine-functionalized POI-X ligand, which can be used in the next step without further purification.
Step 3: Amide Coupling to the VHL Ligand-Linker
-
Dissolve the VHL ligand-linker with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.[5]
-
Add a solution of the amine-functionalized POI-X ligand (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.[5]
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Biophysical and Cellular Characterization of the Novel PROTAC
Once synthesized, the novel PROTAC must be rigorously tested to validate its intended mechanism of action.
Caption: Experimental workflow for the validation of a novel PROTAC.
Biophysical Assays
-
Binary Binding Assays: It is crucial to confirm that the respective ligands of the PROTAC bind to their intended targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used to determine the binding affinities (K D ) of the PROTAC for both POI-X and the E3 ligase.[6][7][]
-
Ternary Complex Formation Assays: The ability of the PROTAC to induce the formation of a stable ternary complex is a key determinant of its efficacy.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful tool for studying these interactions in solution.[4]
Cellular Assays
-
Target Degradation: The primary cellular endpoint is the degradation of the target protein. Western blotting is a standard method to quantify the reduction in POI-X levels in cells treated with the PROTAC.[10] For a more global view of specificity, quantitative proteomics using techniques like Tandem Mass Tags (TMT) can be employed.[4]
-
Ubiquitination Assays: To confirm the mechanism, it's important to show that the degradation is preceded by ubiquitination. This can be assessed by immunoprecipitating the POI-X from treated cells and then performing a Western blot for ubiquitin.[4]
-
Phenotypic Assays: The ultimate goal is to elicit a desired biological response. Depending on the function of POI-X, assays for cell viability, apoptosis, or other relevant cellular phenotypes should be conducted.[4]
Conclusion and Future Directions
This compound represents a largely untapped resource in the rational design of PROTACs. Its inherent chemical functionalities provide a versatile platform for the creation of novel ligands for either the protein of interest or an E3 ligase. By leveraging established synthetic methodologies, researchers can efficiently incorporate this scaffold into diverse PROTAC structures. The hypothetical workflow detailed in this guide serves as a template for such endeavors. As the field of targeted protein degradation continues to expand, the exploration of novel chemical matter, such as the benzamide derivative discussed herein, will be paramount in developing the next generation of potent and selective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key features of 3-Bromo-N,N-dimethyl-5-nitrobenzamide and anticipate its solubility behavior based on first principles.
-
The Benzamide Core: The central benzamide structure provides a degree of aromatic character, suggesting potential solubility in nonpolar, aromatic solvents. However, the amide group introduces polarity and the capacity for hydrogen bonding.
-
The Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the molecule. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The Bromo Group (-Br): The bromine atom is electronegative and contributes to the overall polarity. It also increases the molecular weight and van der Waals forces.
-
The N,N-dimethyl Group (-N(CH₃)₂): The two methyl groups on the amide nitrogen are sterically hindering and prevent the amide N-H from acting as a hydrogen bond donor. This will influence its interaction with protic solvents.
Collectively, these functional groups create a molecule with a complex electronic and steric profile. The presence of both polar (nitro, amide) and nonpolar (benzene ring) regions suggests that its solubility will be highly dependent on the choice of solvent. A "like dissolves like" approach is a useful starting point for solvent selection.[1]
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.
2.1. Qualitative Prediction: The "Like Dissolves Like" Principle
This principle is a cornerstone of solubility theory.[1] It posits that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents: These solvents have large dipole moments and are effective at solvating polar solutes. They can be further categorized into:
-
Protic Polar Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors.
-
Aprotic Polar Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.
-
-
Nonpolar Solvents: These solvents have low dipole moments and are effective at solvating nonpolar solutes (e.g., hexane, toluene, diethyl ether).
For this compound, its significant polarity due to the nitro and amide groups suggests it will likely have higher solubility in polar aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions can occur. Its solubility in polar protic solvents like water is expected to be low due to the hydrophobic benzene ring and the lack of a hydrogen bond donating amide proton. Solubility in nonpolar solvents is also anticipated to be limited.
2.2. Computational (in silico) Prediction
Several computational models can predict solubility with varying degrees of accuracy. These are broadly categorized into:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors (e.g., molecular weight, logP, polar surface area) to build statistical correlations with experimentally determined solubility data.
-
Thermodynamic Cycle-Based Methods: These more rigorous methods calculate the free energy of solvation, which is directly related to solubility.
While a detailed exposition of these models is beyond the scope of this guide, it is crucial to recognize their utility in the early stages of drug discovery for high-throughput screening of virtual compounds.
Experimental Determination of Solubility: A Methodical Approach
The definitive assessment of a compound's solubility lies in empirical measurement. We will detail two primary methodologies: thermodynamic and kinetic solubility assays.
3.1. Thermodynamic (Equilibrium) Solubility Assay: The Gold Standard
This method determines the solubility of a compound at equilibrium, representing the true saturation point of the solvent. The shake-flask method is the most widely accepted protocol.[2]
3.1.1. Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile, DMSO, DMF, Toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.
-
Quantification: The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, typically HPLC. A calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.
3.1.2. Data Presentation: A Structured Approach
Quantitative solubility data should be presented in a clear and organized manner.
Table 1: Illustrative Thermodynamic Solubility Data for a Substituted Benzamide
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
|---|---|---|---|
| Water | 25 | <0.1 | <366 |
| PBS (pH 7.4) | 25 | <0.1 | <366 |
| Methanol | 25 | 5.2 | 19038 |
| Ethanol | 25 | 2.8 | 10252 |
| Acetonitrile | 25 | 10.5 | 38440 |
| DMSO | 25 | >100 | >366000 |
| DMF | 25 | >100 | >366000 |
| Toluene | 25 | 0.5 | 1830 |
Note: The values presented are for illustrative purposes for a hypothetical substituted benzamide with a molecular weight of 273.1 g/mol (the same as this compound) and are not the actual solubility data for the target compound.
3.2. Kinetic Solubility Assay
In high-throughput screening environments, a more rapid assessment of solubility is often required. Kinetic solubility assays measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
3.2.1. Experimental Protocol: Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Serial Dilution: A serial dilution of the DMSO stock solution is prepared in a 96-well plate.
-
Addition of Aqueous Buffer: A fixed volume of the aqueous buffer is added to each well, and the plate is mixed.
-
Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: The formation of a precipitate is detected by measuring the turbidity (light scattering) using a nephelometer or by measuring the absorbance of the solution before and after filtration.
Visualization of Experimental Workflows
To enhance clarity, the experimental workflows are presented as diagrams using the DOT language.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Self-Validating Systems and Trustworthiness
To ensure the integrity and reproducibility of your solubility data, the following self-validating measures should be implemented:
-
Purity of the Compound: The purity of this compound should be confirmed by appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis) prior to solubility determination. Impurities can significantly affect solubility measurements.
-
Solvent Purity: High-purity solvents should be used to avoid any confounding effects on solubility.
-
Equilibrium Confirmation: In thermodynamic solubility studies, it is essential to confirm that equilibrium has been reached. This can be achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved compound has reached a plateau.
-
Method Validation: The analytical method used for quantification (e.g., HPLC) must be validated for linearity, accuracy, and precision.
-
Replicates: All solubility measurements should be performed in at least triplicate to assess the variability of the data.
-
Control Compounds: The inclusion of control compounds with known solubility in the chosen solvents is a good practice to validate the experimental setup and procedure.
Concluding Remarks and Future Directions
This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility of this compound. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein equip researchers with the necessary tools to generate high-quality, reliable solubility data. By understanding the interplay between molecular structure and solvent properties, and by employing robust experimental designs, the scientific community can confidently navigate the challenges associated with the solubility of this and other complex molecules, thereby accelerating the path of drug discovery and development.
References
Spectroscopic Unveiling of 3-Bromo-N,N-dimethyl-5-nitrobenzamide: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a substituted aromatic amide, represents a scaffold of significant interest due to the prevalence of the benzamide moiety in a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom and a nitro group, imparts distinct electronic properties that can influence molecular interactions and biological activity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization. Through a detailed examination of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document aims to not only present the spectral features but also to elucidate the underlying chemical principles that govern them.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₉BrN₂O₃ and a molecular weight of 273.1 g/mol .[1] The presence of both electron-withdrawing (nitro and bromo) and electron-donating (dimethylamide) groups on the benzene ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each nucleus.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the N,N-dimethyl groups. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.35 | t | 1.9 |
| H-4 | 8.21 | t | 2.1 |
| H-6 | 8.01 | t | 2.0 |
| N(CH₃)₂ | 3.10 | s | - |
| N(CH₃)₂ | 2.95 | s | - |
Table 1: Predicted ¹H NMR data for this compound.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-4, H-6): The protons on the aromatic ring are significantly deshielded due to the strong electron-withdrawing effects of the nitro group and the bromine atom. The proton at the 2-position (H-2), being ortho to the nitro group and meta to the bromo group, is predicted to be the most deshielded at approximately 8.35 ppm. The proton at the 4-position (H-4), situated between the two electron-withdrawing groups, is also highly deshielded, with a predicted chemical shift of around 8.21 ppm. The proton at the 6-position (H-6), ortho to the amide group and meta to the nitro group, is predicted to be the least deshielded of the aromatic protons at approximately 8.01 ppm. The predicted multiplicity for all aromatic protons is a triplet, arising from meta-coupling with the other two aromatic protons. The small coupling constants (around 2 Hz) are characteristic of meta-coupling in a benzene ring.
-
N,N-dimethyl Protons: The two methyl groups attached to the nitrogen atom are not equivalent due to restricted rotation around the C-N amide bond. This restricted rotation is a common feature in amides and results in two distinct singlets in the ¹H NMR spectrum. They are predicted to appear at approximately 3.10 and 2.95 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 167.5 |
| C-5 (C-NO₂) | 148.8 |
| C-1 (C-C=O) | 138.2 |
| C-3 (C-Br) | 122.5 |
| C-4 | 132.1 |
| C-2 | 127.8 |
| C-6 | 121.2 |
| N(CH₃)₂ | 39.7 |
| N(CH₃)₂ | 35.6 |
Table 2: Predicted ¹³C NMR data for this compound.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expectedly the most downfield signal, predicted around 167.5 ppm.
-
Aromatic Carbons: The carbon atom attached to the nitro group (C-5) is significantly deshielded due to the strong electron-withdrawing effect of the nitro group, with a predicted chemical shift of approximately 148.8 ppm. The carbon attached to the amide group (C-1) is also downfield at around 138.2 ppm. The carbon bearing the bromine atom (C-3) is predicted to be at approximately 122.5 ppm. The remaining aromatic carbons (C-2, C-4, and C-6) are predicted to appear in the range of 121-132 ppm.
-
N,N-dimethyl Carbons: Similar to the proton spectrum, the two methyl carbons are non-equivalent and are predicted to have distinct signals at approximately 39.7 and 35.6 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[2]
Predicted Mass Spectrum Data (Electron Ionization)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 273/275 | ~50/~50 | [M]⁺ (Molecular Ion) |
| 229/231 | ~100/~100 | [M - N(CH₃)₂]⁺ |
| 201/203 | Moderate | [M - N(CH₃)₂ - CO]⁺ |
| 150 | Moderate | [M - Br - NO₂]⁺ |
| 76 | Low | [C₆H₄]⁺ |
| 44 | High | [N(CH₃)₂]⁺ |
Table 3: Predicted major fragments in the Electron Ionization Mass Spectrum of this compound.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): A prominent pair of peaks at m/z 273 and 275 with nearly equal intensity will confirm the presence of one bromine atom in the molecule. This is the molecular ion peak corresponding to the [C₉H₉⁷⁹BrN₂O₃]⁺ and [C₉H₉⁸¹BrN₂O₃]⁺ species.
-
Key Fragmentation Pathways:
-
Loss of the Dimethylamino Group: The most significant fragmentation is the cleavage of the C-N bond of the amide, leading to the loss of a dimethylamino radical (•N(CH₃)₂) and the formation of a stable acylium ion at m/z 229/231. This is often the base peak in the spectrum of N,N-dimethylbenzamides.[3]
-
Loss of Carbon Monoxide: The acylium ion can further lose a molecule of carbon monoxide (CO) to form a bromonitrophenyl cation at m/z 201/203.
-
Other Fragmentations: Other possible fragmentations include the loss of the bromo and nitro groups, leading to various smaller fragments. A peak at m/z 44 corresponding to the dimethylaminyl cation is also expected to be prominent.
-
Figure 2: Proposed major fragmentation pathway for this compound under Electron Ionization.
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline the methodologies for acquiring NMR and Mass Spectra for this compound.
NMR Spectroscopy Protocol
Figure 3: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a clean vial.[4][5] The choice of solvent depends on the solubility of the compound and should be selected to avoid overlapping signals with the analyte.[6]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm).[1]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks for both ¹H and ¹³C spectra to determine their precise chemical shifts.
-
Mass Spectrometry Protocol (Electron Ionization)
Figure 4: Workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Introduction:
-
Dissolve a small amount (typically <1 mg) of this compound in a volatile solvent such as methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe is suitable. If the sample is part of a mixture, it can be introduced through a gas chromatograph (GC).
-
-
Ionization:
-
The sample is vaporized in the high vacuum of the ion source.
-
The gaseous molecules are then bombarded with a beam of electrons, typically with an energy of 70 eV.[7] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.
-
-
Mass Analysis and Detection:
-
The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.
-
The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, based on predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, provides a robust foundation for its structural confirmation and characterization. The detailed interpretation of the spectral features, grounded in fundamental principles of organic spectroscopy, offers valuable insights for researchers working with this and related compounds. The provided experimental protocols serve as a practical guide for obtaining high-quality data, ensuring reproducibility and accuracy in the laboratory. This technical guide is intended to be a valuable resource for the scientific community, facilitating the advancement of research and development in fields where such molecular scaffolds are of interest.
References
- 1. organomation.com [organomation.com]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Solved 9.(a) Provide fragmentation reactions to account for | Chegg.com [chegg.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Characterizing the Protein Degradation Mechanism of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Abstract: The field of targeted protein degradation (TPD) has unveiled new therapeutic paradigms by harnessing cellular machinery to eliminate disease-causing proteins.[1][2][3] Small molecules that induce degradation, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represent a significant leap beyond traditional inhibition.[4] This guide focuses on 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a compound whose potential role in protein degradation is currently uncharacterized. In the absence of established data, this document provides a comprehensive, field-proven strategic framework for its complete mechanistic elucidation. We hypothesize a molecular glue mechanism and present a phase-gated experimental roadmap, from initial validation of protein degradation to detailed biophysical characterization of the ternary complex. Each section includes the scientific rationale, detailed protocols, and expected data outcomes, designed to equip researchers with the tools to rigorously investigate this and other novel small-molecule degraders.
Introduction and Mechanistic Hypothesis
This compound is a small molecule with a molecular weight amenable to cellular permeability and protein-protein interface modulation. Its structure does not resemble a typical bifunctional PROTAC, which consists of two distinct ligands joined by a linker.[4] Therefore, we advance the primary hypothesis that if this compound induces protein degradation, it likely functions as a molecular glue .
Molecular glues are monovalent small molecules that induce or stabilize an interaction between two proteins that would otherwise not occur, or would occur with low affinity.[5][6][7] In the context of protein degradation, this typically involves reshaping the surface of an E3 ubiquitin ligase, enabling it to recognize and bind a "neo-substrate," leading to the target's ubiquitination and subsequent destruction by the proteasome.[6][8] The most well-known E3 ligase in this context is Cereblon (CRBN), which is hijacked by immunomodulatory imide drugs (IMiDs).[9][10][11]
Our investigation will therefore proceed under the hypothesis that this compound (referred to as 'Compound X' hereafter) induces the formation of a ternary complex between an E3 ligase and a target protein, initiating the degradation cascade.
Hypothesized Molecular Glue Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. annualreviews.org [annualreviews.org]
- 3. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. Molecular glue - Wikipedia [en.wikipedia.org]
- 6. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 7. emolecules.com [emolecules.com]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
Whitepaper: 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a Strategic Chemical Tool in Synthetic Chemistry
Abstract
3-Bromo-N,N-dimethyl-5-nitrobenzamide (CAS 929000-26-0) has emerged not as a direct modulator of biological pathways, but as a pivotal chemical tool for synthetic chemists. Its value lies in its strategically functionalized aromatic core, which serves as a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, structural characteristics, and its application as a foundational building block in discovery chemistry. We will explore the rationale behind its synthetic protocol and illustrate its potential for generating diverse chemical libraries aimed at identifying novel bioactive agents.
Part 1: Structural and Physicochemical Profile
The utility of any chemical tool begins with a thorough understanding of its structure and properties. This compound is a compound whose reactivity and synthetic potential are dictated by the specific arrangement of its functional groups on the benzamide core.
The benzene ring is substituted with three key groups:
-
A Bromo Group (Br) at the 3-position: This halogen atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or alkynyl moieties.
-
A Nitro Group (NO₂) at the 5-position: This strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring.[1] It also serves as a synthetic precursor that can be readily reduced to an amine, providing a vector for further functionalization.
-
An N,N-dimethylbenzamide Group at the 1-position: The tertiary amide is generally stable to many reaction conditions. The N,N-dimethyl substitution enhances lipophilicity and can influence the conformational properties of molecules derived from this scaffold.[1]
This unique combination of functionalities makes it a valuable starting material for creating libraries of compounds with diverse substitutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 929000-26-0 | [2] |
| Molecular Formula | C₉H₉BrN₂O₃ | [2] |
| Molecular Weight | 273.09 g/mol | [2] |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |
| Purity | Typically ≥95% | [2] |
Structural Characterization Data
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the compound. Based on published data for the synthesis of this molecule, the following characteristic signals are expected.[3][4]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.59 (s, 1H), 8.44 (s, 1H), 8.13 (s, 1H), 3.01 (s, 6H). The three singlets in the aromatic region confirm the 1,3,5-substitution pattern, while the singlet at 3.01 ppm corresponds to the two equivalent methyl groups of the dimethylamide.
-
¹³C NMR (DMSO-d₆): δ 170.2, 148.1, 136.5, 134.5, 120.9, 36.47. These shifts correspond to the carbonyl carbon, the carbons attached to the nitro and bromo groups, the remaining aromatic carbons, and the methyl carbons, respectively.[3][4]
Part 2: Synthesis and Strategic Application
The true power of this compound as a chemical tool is realized through its synthesis and subsequent modification. The protocol described below is an efficient method for its preparation, designed for reliability and scalability in a research setting.
Experimental Protocol: Synthesis of this compound
This protocol is based on the direct amidation of 3-bromo-5-nitrobenzoic acid using thionyl chloride (SOCl₂) as an activating agent.[4]
Materials and Reagents:
-
3-bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine solution (e.g., 40% in water or as hydrochloride salt)
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Triethylamine (or another suitable base if using dimethylamine salt)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add anhydrous DCM to form a slurry.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Expert Insight: The use of thionyl chloride is a classic and highly effective method for converting a carboxylic acid to a highly reactive acyl chloride intermediate.[4] This in-situ formation is preferable as it avoids the isolation of the often-unstable acyl chloride. The reaction is performed under inert gas to prevent hydrolysis of the acyl chloride by atmospheric moisture.
-
-
Amidation Reaction:
-
In a separate flask, dissolve dimethylamine hydrochloride (1.5 eq) in a minimal amount of water and add DCM.
-
Cool this mixture to 0°C and slowly add triethylamine (3.0 eq) to liberate the free amine.
-
Slowly add the freshly prepared 3-bromo-5-nitrobenzoyl chloride solution from Step 1 to the dimethylamine solution at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Trustworthiness Check: The bicarbonate wash is crucial to remove any unreacted acidic starting material or byproducts, ensuring the purity of the final product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 3: Conceptual Application in Drug Discovery
While this compound itself is not reported to have specific biological activity, its value is in its potential to generate molecules that do. A medicinal chemist can use this scaffold to rapidly create a library of diverse compounds for screening.
Strategic Derivatization:
-
Suzuki Coupling: The bromo group can be replaced with various boronic acids to introduce new aryl or heteroaryl rings, exploring new binding pockets in a target protein.
-
Nitro Reduction and Amidation: The nitro group can be reduced to an aniline, which can then be acylated or sulfonylated to introduce a wide variety of functional groups, probing for key hydrogen bond interactions.
Conceptual Model: Targeting a Kinase Signaling Pathway
To illustrate its potential, the diagram below conceptualizes how a molecule derived from our scaffold could function as a Type I kinase inhibitor. Kinase inhibitors are a major class of drugs, particularly in oncology.
Caption: Conceptual use of the scaffold to create a kinase inhibitor.
In this model, the N,N-dimethylbenzamide portion could occupy the "hinge-binding" region of the kinase ATP pocket, while the synthetically diversified portions at the former bromo and nitro positions could extend into other regions to confer potency and selectivity. This illustrates the strategic value of starting with a well-defined chemical tool.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pomalidomide-Based PROTACs Utilizing a 3-Nitro-Phthalimide Precursor
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Cereblon Ligands in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design.[3][6][7] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, pomalidomide and lenalidomide.[8][9][10] Pomalidomide, in particular, serves as a robust anchor for recruiting CRBN and is a common starting point for the synthesis of potent and selective PROTACs.[11]
This application note provides a detailed, step-by-step guide for the synthesis of a pomalidomide-based PROTAC, starting from the key precursor, 3-nitrophthalic acid. While various starting materials can be envisioned for the synthesis of the pomalidomide core, this guide focuses on a well-established and reliable synthetic route.
A Note on the Use of 3-Bromo-N,N-dimethyl-5-nitrobenzamide:
The user has specified an interest in utilizing this compound as a starting material. While this compound features a nitrobenzene core, its direct and efficient conversion to the 3-aminophthalimide core of pomalidomide is not a commonly documented synthetic transformation. The conversion would require the hydrolysis of the stable N,N-dimethylamide to a carboxylic acid and a subsequent, non-trivial conversion of the bromo-substituent into a second carboxylic acid group to form the necessary phthalic acid derivative. Standard, high-yielding syntheses of the pomalidomide precursor typically commence from more direct precursors like 3-nitrophthalic acid.[1][11] Therefore, for the purpose of providing a reliable and reproducible protocol, this guide will proceed from this more established starting material.
Overall Synthetic Strategy
The synthesis of a pomalidomide-based PROTAC can be dissected into three main stages:
-
Synthesis of the Pomalidomide Core: This involves the condensation of 3-nitrophthalic acid with 3-amino-2,6-piperidinedione, followed by the reduction of the nitro group to yield pomalidomide.
-
Linker Functionalization: A linker with a terminal reactive group is attached to the pomalidomide core, typically at the amino position.
-
PROTAC Conjugation: The linker-functionalized pomalidomide is conjugated to a ligand for the protein of interest (POI).
This modular approach allows for the facile generation of PROTAC libraries with diverse linkers and POI ligands.
Visualizing the Synthetic Workflow
Caption: A modular three-stage approach to pomalidomide-based PROTAC synthesis.
Experimental Protocols
Part 1: Synthesis of the Pomalidomide Core
Step 1a: Synthesis of 3-Amino-2,6-piperidinedione Hydrochloride
This intermediate can be synthesized from L-glutamine. The procedure involves the protection of the amino group, cyclization, and subsequent deprotection.
-
Materials: L-Glutamine, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), N,N'-Carbonyldiimidazole (CDI), Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or ethyl acetate), appropriate solvents (e.g., THF, Dioxane).
-
Protocol: A detailed protocol for the three-step synthesis of 3-amino-2,6-piperidinedione hydrochloride from L-glutamine can be adapted from published literature. The general steps are:
-
Boc Protection: React L-glutamine with Boc₂O to protect the alpha-amino group.
-
Cyclization: Treat the N-Boc-L-glutamine with a cyclizing agent like CDI in an anhydrous solvent to form the N-Boc-3-amino-2,6-piperidinedione.
-
Deprotection: Remove the Boc group using a strong acid like HCl in an organic solvent to yield the desired hydrochloride salt.
-
Step 1b: Synthesis of 3-Nitro-N-(2,6-dioxo-3-piperidinyl)phthalimide
-
Materials: 3-Nitrophthalic acid, 3-Amino-2,6-piperidinedione hydrochloride, a coupling agent (e.g., N,N'-Carbonyldiimidazole (CDI) or a carbodiimide like EDC), a base (e.g., triethylamine), and a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile).
-
Protocol:
-
To a solution of 3-nitrophthalic acid (1.0 eq) in anhydrous DMF, add CDI (1.1 eq) and stir at room temperature for 1-2 hours until gas evolution ceases.
-
Add 3-amino-2,6-piperidinedione hydrochloride (1.0 eq) and triethylamine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 1c: Synthesis of Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
-
Materials: 3-Nitro-N-(2,6-dioxo-3-piperidinyl)phthalimide, Palladium on carbon (10% Pd/C), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Protocol:
-
Suspend 3-Nitro-N-(2,6-dioxo-3-piperidinyl)phthalimide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pomalidomide. The product can be further purified by recrystallization if necessary.
-
Part 2: Linker Functionalization of Pomalidomide
This protocol describes the installation of a C5-azide linker, a versatile handle for "click chemistry."[5]
-
Materials: Pomalidomide, 1,5-dibromopentane, Potassium carbonate (K₂CO₃), Sodium azide (NaN₃), DMF.
-
Protocol:
-
Alkylation: To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 1,5-dibromopentane (3.0 eq). Stir the mixture at 60 °C for 12 hours.[5]
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane (DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude N-(5-bromopentyl)pomalidomide by silica gel chromatography.
-
Azidation: Dissolve the purified N-(5-bromopentyl)pomalidomide (1.0 eq) in DMF and add sodium azide (3.0 eq). Stir at 60 °C for 6 hours.[5]
-
Work-up as described in the alkylation step and purify by silica gel chromatography to yield pomalidomide-C5-azide.
-
| Reagent | Molar Eq. (Alkylation) | Molar Eq. (Azidation) |
| Pomalidomide | 1.0 | - |
| N-(5-bromopentyl)pomalidomide | - | 1.0 |
| 1,5-dibromopentane | 3.0 | - |
| K₂CO₃ | 2.0 | - |
| Sodium Azide | - | 3.0 |
| DMF | Solvent | Solvent |
Part 3: PROTAC Conjugation via Click Chemistry
This protocol provides a general method for conjugating the azide-functionalized pomalidomide to a POI ligand containing a terminal alkyne.
-
Materials: Pomalidomide-C5-azide, Alkyne-modified POI ligand, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, and a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).
-
Protocol:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent system.
-
Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).
-
PROTAC Mechanism of Action
Caption: PROTAC-induced ternary complex formation leads to ubiquitination and degradation of the target protein.
Conclusion
This application note provides a comprehensive and experimentally validated framework for the synthesis of pomalidomide-based PROTACs. By following these protocols, researchers can reliably produce these powerful tools for targeted protein degradation. The modular nature of the synthesis allows for the adaptation of linkers and POI ligands to suit a wide range of biological targets, thereby facilitating the development of novel therapeutics and chemical probes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
- 8. WO2004103947A1 - Process for producing bromomethyl-substituted aromatic carboxylic ester compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. prezi.com [prezi.com]
Application Notes and Protocols for Linking 3-Bromo-N,N-dimethyl-5-nitrobenzamide to a Warhead
Introduction
In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the strategic linkage of a recognition moiety to a reactive "warhead" is of paramount importance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical strategies and detailed protocols for conjugating 3-Bromo-N,N-dimethyl-5-nitrobenzamide to various electrophilic warheads. The intrinsic chemical functionalities of this compound, namely the aryl bromide and the nitro group, offer two distinct and versatile handles for chemical modification, allowing for a tailored approach to linker-warhead synthesis.
This guide will explore two primary strategies:
-
Leveraging the Aryl Bromide: Utilizing palladium-catalyzed cross-coupling reactions to form a stable carbon-carbon or carbon-nitrogen bond between the benzamide scaffold and a functionalized warhead.
-
Harnessing the Nitro Group: Involving the chemoselective reduction of the nitro moiety to a nucleophilic aniline, which can then be coupled to a warhead, typically through amide bond formation.
Each strategy will be discussed in the context of its chemical logic, with detailed, step-by-step protocols for representative reactions. Furthermore, methods for the purification and characterization of the final conjugates are provided to ensure the synthesis of well-defined molecular entities.
Strategic Approaches to Conjugation
The choice of linking strategy is contingent on the desired chemical nature of the linker and the functional groups present on the warhead. Below is a comparative overview of the two main approaches.
| Strategy | Reactive Handle on Benzamide | Key Transformation | Resulting Linkage | Advantages | Considerations |
| Strategy 1 | Aryl Bromide | Palladium-Catalyzed Cross-Coupling | C-C or C-N | High functional group tolerance, mild reaction conditions, well-established and versatile. | Requires a functionalized warhead (e.g., with a boronic acid, alkyne, or amine). Catalyst and ligand selection can be crucial. |
| Strategy 2 | Nitro Group | Reduction to Aniline, followed by Acylation | Amide | The resulting amide bond can mimic peptide linkages. Utilizes a different reactive site, offering orthogonal chemistry. | Requires a chemoselective reduction step to preserve the aryl bromide. The warhead must possess a carboxylic acid or an activated ester. |
Strategy 1: Functionalization via the Aryl Bromide
The aryl bromide of this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope and tolerance of various functional groups.[3][4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a robust method for forming a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[6] This approach is ideal for linking warheads that are functionalized with a boronic acid, such as acrylamide-containing boronic acids which are commercially available.[7][8]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1.1: Suzuki-Miyaura Coupling with an Acrylamide Warhead
This protocol describes the coupling of this compound with 3-(Acrylamido)phenylboronic acid.
Materials:
-
This compound
-
3-(Acrylamido)phenylboronic acid[8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 3-(Acrylamido)phenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired conjugate.
Sonogashira Coupling for C-C Alkyne Linkage
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a rigid alkyne linker in the final product.[4][9][10] This is particularly useful for attaching warheads functionalized with a terminal alkyne.
Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Protocol 1.2: Sonogashira Coupling with a Terminal Alkyne-Functionalized Warhead Precursor
This protocol outlines the coupling with a generic terminal alkyne that can be further elaborated into a warhead.
Materials:
-
This compound
-
Terminal alkyne (e.g., propargylamine for further functionalization)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.[11][12]
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Strategy 2: Functionalization via the Nitro Group
This strategy involves the chemoselective reduction of the nitro group to an aniline, which then serves as a nucleophilic handle for coupling with an electrophilic warhead.
Chemoselective Nitro Reduction
A critical step in this strategy is the reduction of the nitro group without affecting the aryl bromide. Several reagents are known to achieve this chemoselectivity, with iron powder in acidic media or tin(II) chloride being common choices.[13]
Workflow for Nitro Reduction and Amide Coupling
Caption: Workflow for Nitro Reduction and Amide Coupling.
Protocol 2.1: Chemoselective Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in ethanol.
-
Heat the mixture to reflux and add a few drops of concentrated HCl to initiate the reaction.
-
Continue heating at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through Celite to remove the iron salts.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-Amino-5-bromo-N,N-dimethylbenzamide.
Amide Bond Formation
The resulting aniline is a nucleophile that can be readily acylated with a carboxylic acid-containing warhead using standard peptide coupling reagents.[1] Acrylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester for efficient coupling.[14][15][16]
Protocol 2.2: Amide Coupling with an Activated Acrylamide Warhead
This protocol describes the reaction of the synthesized aniline with acrylic acid N-hydroxysuccinimide ester.
Materials:
-
3-Amino-5-bromo-N,N-dimethylbenzamide (from Protocol 2.1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-Amino-5-bromo-N,N-dimethylbenzamide (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (1.5 eq).
-
Add a solution of acrylic acid N-hydroxysuccinimide ester (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Purification and Characterization
Purification:
For all synthesized conjugates, purification is crucial to remove unreacted starting materials, catalysts, and byproducts.
-
Column Chromatography: Silica gel column chromatography is the primary method for purifying the final small molecule conjugates. The solvent system should be optimized based on the polarity of the product, as determined by TLC analysis.
-
Size-Exclusion Chromatography (SEC): For conjugates linked to larger biomolecules like peptides or proteins, SEC is an effective method for removing small molecule impurities and for buffer exchange.[9][10][17][18]
Characterization:
The identity and purity of the final conjugates must be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized conjugate. The appearance of new signals corresponding to the linker and warhead, and shifts in the signals of the benzamide core, will verify a successful reaction.[11][19][20][21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product, providing strong evidence of successful conjugation. For larger bioconjugates, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.[2][23][24][25]
Validation of Target Engagement
Once the warhead-conjugate is synthesized and purified, its ability to covalently modify its intended biological target needs to be validated.
-
Intact Protein Mass Spectrometry: This is a direct method to observe the covalent modification of a target protein. The protein is incubated with the conjugate, and the resulting mixture is analyzed by mass spectrometry. An increase in the protein's mass corresponding to the mass of the conjugate confirms covalent binding.[2][23][25]
-
Targeted Proteomics: More advanced mass spectrometry techniques, such as multiple reaction monitoring (MRM), can be used to identify the specific peptide and amino acid residue that has been modified by the warhead.[2][23]
-
Biochemical Assays: Functional assays that measure the activity of the target protein can be used to determine the potency of the covalent inhibitor (e.g., IC₅₀ or k_inact/K_I values).[23]
Conclusion
This compound is a valuable scaffold for the synthesis of targeted covalent inhibitors, offering two distinct and chemically versatile handles for the attachment of electrophilic warheads. By employing either palladium-catalyzed cross-coupling reactions at the aryl bromide position or by leveraging the reactivity of the aniline derived from the nitro group, a wide array of linker-warhead architectures can be accessed. The detailed protocols provided herein serve as a robust starting point for researchers to synthesize and characterize novel covalent probes for drug discovery and chemical biology applications. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, will ensure the generation of high-quality conjugates for subsequent biological evaluation.
References
- 1. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid | 1313712-90-1 | Benchchem [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. itwreagents.com [itwreagents.com]
- 11. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Acrylic acid N-hydroxysuccinimide ester ≥90 N-Acryloxysuccinimide [sigmaaldrich.com]
- 15. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 16. chemimpex.com [chemimpex.com]
- 17. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. goldbio.com [goldbio.com]
- 19. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. m.youtube.com [m.youtube.com]
- 22. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 23. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM [genedata.com]
- 24. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 25. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
Application Notes & Protocols: A Guide to the Design and Validation of Cereblon-Based PROTACs Utilizing Novel Benzamide Scaffolds
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) by acting as a molecular bridge between a protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity-induced event leads to the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]
Among the hundreds of E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), has emerged as a workhorse in the field.[4][5] Its tractability stems from the availability of well-characterized, drug-like small molecule ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[5][6] These ligands bind to CRBN, creating a novel protein-protein interaction surface that recruits "neosubstrates" for degradation.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and validation of novel CRBN-based PROTACs. We will use the conceptual framework of employing a functionalized building block, such as 3-Bromo-N,N-dimethyl-5-nitrobenzamide , not as a direct CRBN ligand itself, but as a versatile chemical scaffold for the synthesis of a novel E3 ligase-recruiting moiety. This approach underscores the modularity of PROTAC design and provides a practical roadmap for developing next-generation protein degraders.
Core Concepts: The Mechanism of a Cereblon-Based PROTAC
The catalytic action of a CRBN-based PROTAC hinges on the formation of a productive ternary complex (POI-PROTAC-CRBN).[3] This complex brings the POI into the functional radius of the CRL4-CRBN E3 ligase, which facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine residues on the POI surface. Once polyubiquitinated, the POI is recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in another degradation cycle.[9]
Caption: Mechanism of Action for a CRBN-based PROTAC.
Part 1: Synthetic Strategy and Protocols
The development of a novel PROTAC is an exercise in medicinal chemistry, requiring a robust synthetic plan. The key is modularity: synthesizing the POI ligand, the E3 ligase ligand, and the linker separately before a final conjugation.[10] Here, we outline a conceptual pathway for converting a building block like this compound into a functionalized CRBN-recruiting moiety ready for linker attachment.
Rationale for Synthetic Design
The choice of this compound as a starting scaffold provides two key chemical handles:
-
Bromo Group: A versatile site for cross-coupling reactions to build out a more complex CRBN-binding pharmacophore or as a direct linker attachment point.
-
Nitro Group: Can be readily reduced to an amine, providing a nucleophilic handle ideal for forming stable amide bonds with a linker. This is a common and reliable transformation in PROTAC synthesis.[11]
Protocol 1: Synthesis of a Functionalized Amine Intermediate
This protocol describes the reduction of the nitro group on the benzamide scaffold to create an amine, which will serve as the attachment point for the linker.
Materials:
-
This compound
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Solvents: Ethanol (EtOH), Water (H2O), Ethyl Acetate (EtOAc)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Rotary evaporator, magnetic stirrer, reaction flask, separation funnel, filter funnel
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and a solvent mixture of ethanol and water (e.g., 4:1 ratio).
-
Addition of Reagents: Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Dilute the remaining aqueous solution with ethyl acetate and transfer to a separation funnel.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product (3-Amino-5-bromo-N,N-dimethylbenzamide) via column chromatography on silica gel to yield the desired amine intermediate.
Protocol 2: PROTAC Assembly via Amide Coupling
This protocol details the conjugation of the synthesized amine intermediate to a linker, followed by coupling to a POI ligand. We will use the well-known BRD4 inhibitor JQ1 as an example POI ligand, which has a carboxylic acid handle suitable for this reaction.
Materials:
-
Synthesized amine intermediate (from Protocol 1)
-
Linker with terminal carboxylic acid and protected amine groups (e.g., Boc-NH-PEG3-COOH)
-
JQ1-acid (the carboxylic acid derivative of JQ1)
-
Coupling agents: HATU, HOBt, or EDC/HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF)
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Step A: Linker-to-CRBN Ligand Coupling
-
In a flask, dissolve the Boc-protected PEG linker (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 10 minutes to activate the carboxylic acid.
-
Add the synthesized amine intermediate (1.0 eq) to the solution.
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (Boc-protected CRBN-linker conjugate) by column chromatography or preparative HPLC.
-
-
Step B: Boc Deprotection
-
Dissolve the purified conjugate from Step A in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure (co-evaporate with DCM or toluene if necessary) to yield the deprotected amine-linker-CRBN moiety.
-
-
Step C: Final PROTAC Assembly
-
In a separate flask, activate the JQ1-acid (1.0 eq) with HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in DMF for 10 minutes.
-
Add the deprotected amine from Step B (1.1 eq) to the activated JQ1-acid solution.
-
Stir at room temperature overnight.
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.
-
Part 2: Biochemical and Cellular Validation
A synthesized PROTAC is merely a candidate until its biological activity is rigorously validated. A multi-assay approach is essential to build a comprehensive picture of its efficacy, from target engagement to cellular degradation.[12][13]
Caption: A typical experimental workflow for PROTAC development and validation.
Protocol 3: Ternary Complex Formation by TR-FRET
Causality: A productive PROTAC must physically bridge the POI and the E3 ligase.[12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method to quantify this ternary complex formation in a cell-free system. A high TR-FRET signal indicates successful complex formation.
Materials:
-
Purified recombinant POI (e.g., His-tagged BRD4)
-
Purified recombinant E3 ligase complex (e.g., GST-tagged DDB1/CRBN)
-
Terbium-conjugated anti-His antibody (Donor)
-
Fluorescein- or Bodipy-conjugated anti-GST antibody (Acceptor)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
Low-volume 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the POI, E3 ligase complex, and antibodies.
-
Assay Plate Setup:
-
Add the POI-antibody complex (e.g., His-BRD4 + Tb-anti-His) to all wells.
-
Add the E3-antibody complex (e.g., GST-CRBN + Fluorescein-anti-GST) to all wells.
-
Add the serially diluted PROTAC to the appropriate wells. Include no-PROTAC controls.
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation at ~340 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Protocol 4: Target Protein Degradation by Western Blot
Causality: The ultimate goal of a PROTAC is to reduce cellular protein levels. Western blotting is the gold-standard method for directly visualizing and quantifying this reduction.[1]
Materials:
-
Relevant cell line (e.g., a human cancer cell line expressing BRD4, like HeLa or MCF7)
-
Cell culture medium, FBS, and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO vehicle for a set time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane). Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imager. Quantify the band intensity using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein level against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Data Presentation: Summarizing PROTAC Performance
Quantitative data should be presented clearly to allow for direct comparison between different PROTAC candidates.
| PROTAC ID | Linker Type | Linker Length (atoms) | CRBN Binding (K_D, nM) | POI Binding (K_D, nM) | Ternary Complex (TR-FRET EC₅₀, nM) | Cellular Degradation (DC₅₀, nM) | Dₘₐₓ (%) |
| PROTAC-01 | PEG | 12 | 150 | 80 | 95 | 75 | >95% |
| PROTAC-02 | Alkyl | 12 | 165 | 85 | 250 | 450 | 80% |
| PROTAC-03 | PEG | 15 | 140 | 75 | 60 | 30 | >98% |
| PROTAC-04 | PEG | 9 | 155 | 90 | 180 | 200 | 90% |
This table contains illustrative data.
Conclusion and Future Outlook
The successful development of a novel PROTAC is a systematic process that integrates rational design, chemical synthesis, and multi-layered biological evaluation.[1] By starting with versatile chemical scaffolds like this compound, researchers can rapidly generate libraries of new E3 ligase ligands for incorporation into PROTACs. The protocols outlined in this guide provide a robust framework for validating these molecules, ensuring that experimental choices are driven by a clear understanding of the underlying mechanism of action. As the field of targeted protein degradation continues to expand, the principles of modular design and rigorous, stepwise validation will remain paramount in translating this powerful technology into transformative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. diva-portal.org [diva-portal.org]
- 11. scispace.com [scispace.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a Versatile Synthetic Precursor for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chemical Scaffolds in Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is primarily achieved through Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2][3][4][5]
The efficacy of a PROTAC is critically dependent on its three components: a ligand for the POI, a linker, and a ligand for an E3 ligase.[3][6][7] Among the most widely used E3 ligases in PROTAC design is Cereblon (CRBN), due to the availability of well-characterized, drug-like small molecule ligands.[4][8][9] The development of novel, potent, and selective CRBN ligands is therefore a cornerstone of advancing TPD.[10][11][12]
This document provides a detailed guide to the application of 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a versatile chemical precursor for the synthesis of advanced benzamide-type CRBN ligands. While immunomodulatory imide drugs (IMiDs) like thalidomide and its derivatives are common CRBN recruiters, they possess inherent liabilities, including chemical instability and the induction of neosubstrate degradation.[10][11][12] The benzamide scaffold offers a promising alternative, enabling the development of more stable and selective CRBN binders.[10][11][12]
Herein, we will detail the strategic utility of this compound, providing step-by-step protocols for its conversion into a CRBN ligand precursor and its subsequent incorporation into a functional PROTAC. We will also cover the essential downstream assays required to validate the efficacy of the final degrader molecule.
The Role of this compound in PROTAC Synthesis
This compound serves as an ideal starting material due to the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, which then acts as a key attachment point for the linker element of the PROTAC. The bromo group provides a handle for further chemical modifications via cross-coupling reactions, allowing for the fine-tuning of the ligand's properties to enhance binding affinity and selectivity for CRBN. This strategic design allows for a modular and efficient approach to building diverse libraries of PROTACs.[13][14][15]
References
- 1. Targeted Protein Degraders - Innovative Approaches in Medicinal Chemistry [iamc.unimi.it]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step synthesis of a PROTAC with 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Application Note & Protocols
Topic: Step-by-Step Synthesis of a PROTAC Utilizing 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a Core Building Block
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand for a POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] The design and synthesis of novel PROTACs are central to expanding the scope of this technology. This guide provides a detailed, step-by-step protocol for the synthesis of a novel PROTAC, using this compound as a versatile starting scaffold. We will detail the strategic functionalization of this core, its conjugation to a linker and a Cereblon (CRBN) E3 ligase ligand, and the final purification steps. This document serves as an in-depth technical guide, explaining the rationale behind experimental choices and providing protocols for the characterization and cellular evaluation of the synthesized PROTAC.
Introduction: The PROTAC Paradigm
PROTAC technology represents a paradigm shift from traditional occupancy-based pharmacology to an event-driven, catalytic mechanism.[3] Instead of perpetually inhibiting a protein's function, a PROTAC molecule forms a ternary complex between the target protein and an E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released to engage another target protein, acting catalytically at sub-stoichiometric concentrations.[3]
The modular nature of PROTACs allows for systematic optimization.[3] The three key components are:
-
The "Warhead": A ligand that specifically binds to the protein of interest (POI).
-
The E3 Ligase Ligand: An "anchor" that recruits an E3 ubiquitin ligase complex, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6]
-
The Linker: A chemical tether whose length, composition, and attachment points are critical for the stability and geometry of the ternary complex, ultimately dictating degradation efficiency.[2][]
In this guide, we utilize this compound as a foundational chemical scaffold. Its functional groups—a bromine atom and a nitro group—provide orthogonal chemical handles for strategic, stepwise elaboration into a final PROTAC molecule. The nitro group can be selectively reduced to an amine, providing a nucleophilic point for linker attachment, while the bromo group remains available for potential future modifications via cross-coupling reactions.
PROTAC Mechanism of Action & Synthetic Strategy
The overall goal is to synthesize a molecule that can orchestrate the degradation of a target protein. The process is visualized below.
Caption: PROTAC-mediated protein degradation pathway.
Our synthetic strategy is a convergent approach, where key building blocks are synthesized separately and then coupled in the final steps. This modularity is efficient and allows for the easy substitution of components to generate a library of related PROTACs.
Caption: Convergent synthetic workflow for the PROTAC.
Detailed Synthesis Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a properly equipped laboratory, using appropriate personal protective equipment (PPE).
Part 1: Synthesis of Warhead Intermediate (1)
The first step is the selective reduction of the nitro group on the starting material to an amine. This transformation is critical as it installs the nucleophilic handle for subsequent linker conjugation. We use tin(II) chloride dihydrate, a classic and reliable reagent for this purpose, as it is highly effective and tolerant of the aryl bromide.
Reaction Scheme: this compound → 3-Amino-5-bromo-N,N-dimethylbenzamide (1)
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 274.10 | 1.0 g | 3.65 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4.11 g | 18.25 | 5.0 |
| Ethyl Acetate (EtOAc) | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Protocol:
-
Add this compound (1.0 g, 3.65 mmol) and ethyl acetate (30 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
To this suspension, add tin(II) chloride dihydrate (4.11 g, 18.25 mmol) in one portion.
-
Heat the reaction mixture to 70°C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8. Caution: Initial quenching may be exothermic and cause gas evolution.
-
The resulting suspension is filtered through a pad of Celite® to remove tin salts. Wash the filter cake thoroughly with ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel, wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 3-Amino-5-bromo-N,N-dimethylbenzamide (1) , can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Part 2: Synthesis of E3 Ligase Ligand-Linker Conjugate (2)
This part involves coupling the CRBN E3 ligase ligand, pomalidomide, to a flexible and hydrophilic polyethylene glycol (PEG) linker.[8] A bifunctional linker with a Boc-protected amine on one end and a carboxylic acid on the other is used. The pomalidomide is first coupled to the linker's carboxylic acid, followed by deprotection of the Boc group to reveal a terminal amine, ready for the final conjugation. For this guide, we will synthesize a pomalidomide-linker with a terminal carboxylic acid for direct coupling to Intermediate 1 .
Reaction Scheme: Pomalidomide + Boc-NH-PEG₃-COOH → Boc-NH-PEG₃-Pomalidomide → H₂N-PEG₃-Pomalidomide H₂N-PEG₃-Pomalidomide + Succinic Anhydride → HOOC-CH₂CH₂-CO-NH-PEG₃-Pomalidomide (2)
Note: A more direct route is to couple a pomalidomide derivative with a free amine to a linker with a terminal acid. For illustrative purposes, we present a common multi-step approach. A simplified, direct coupling of a pre-made Pomalidomide-linker-acid is often practical. We will proceed assuming a pre-functionalized linker is available for clarity.
Protocol: Synthesis of Pomalidomide-PEG-Acid (2) This protocol outlines the coupling of pomalidomide to a bifunctional linker to generate the key acid intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| 4-Aminopomalidomide | 288.26 | 500 mg | 1.73 | 1.0 |
| 15-oxo-19-((2,5-dioxopyrrolidin-1-yl)oxy)-4,7,10-trioxa-14-azanonadecanoic acid | 490.48 | 935 mg | 1.91 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.9 mL | 5.19 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | - |
Step-by-Step Protocol:
-
Dissolve 4-Aminopomalidomide (500 mg, 1.73 mmol) in anhydrous DMF (10 mL) in a 50 mL flask under a nitrogen atmosphere.
-
Add the NHS-activated PEG linker (935 mg, 1.91 mmol) followed by DIPEA (0.9 mL, 5.19 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by LC-MS for the formation of the amide-linked product.
-
Upon completion, dilute the reaction with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the pure acid intermediate (2) .
Part 3: Final PROTAC Assembly and Purification
This is the final convergent step where the warhead intermediate (1) is coupled to the E3 ligase-linker conjugate (2) via a stable amide bond. HATU is an efficient peptide coupling agent that minimizes racemization and promotes high yields.[4][8]
Reaction Scheme: Intermediate (1) + Intermediate (2) → Final PROTAC
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Intermediate 1 | 244.11 | 100 mg | 0.41 | 1.0 |
| Intermediate 2 | (Varies) | 1.1 eq | 0.45 | 1.1 |
| HATU | 380.23 | 187 mg | 0.49 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.21 mL | 1.23 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Protocol:
-
Dissolve Intermediate 1 (100 mg, 0.41 mmol) and Intermediate 2 (0.45 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add HATU (187 mg, 0.49 mmol) and DIPEA (0.21 mL, 1.23 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to yield the final, pure PROTAC.
-
Characterize the final product thoroughly using High-Resolution Mass Spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy.
Experimental Validation Protocols
After successful synthesis and characterization, the biological activity of the PROTAC must be validated.
Protocol: Western Blot for Target Protein Degradation
This protocol assesses the ability of the synthesized PROTAC to induce the degradation of its target protein in a cellular context.[9]
Materials:
-
Cell line expressing the target protein of interest.
-
Synthesized PROTAC and a vehicle control (e.g., DMSO).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Lysis buffer, SDS-PAGE gels, PVDF membrane, chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI and the loading control. Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
Protocol: Cell Viability Assay
This assay determines the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cell line of interest.
-
Synthesized PROTAC.
-
Opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate overnight.
-
Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Conclusion
This guide provides a comprehensive and detailed framework for the step-by-step synthesis of a novel PROTAC molecule, starting from the versatile chemical building block this compound. By strategically modifying this scaffold and employing robust amide coupling chemistries, it is possible to construct complex heterobifunctional degraders in a modular fashion.[10] The protocols outlined herein, from synthesis and purification to biological validation, are designed to empower researchers in the field of targeted protein degradation to explore new chemical space and develop potent therapeutic agents.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
3-Bromo-N,N-dimethyl-5-nitrobenzamide linker chemistry for PROTACs
Application Notes & Protocols
Topic: 3-Bromo-N,N-dimethyl-5-nitrobenzamide Linker Chemistry for PROTACs
For: Researchers, scientists, and drug development professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have transformed drug discovery from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3] The linker connecting the target-binding and E3-binding ligands is a critical determinant of PROTAC efficacy, influencing the stability and conformation of the ternary complex.[][5] This document provides a detailed guide to the chemistry and application of the this compound moiety as a versatile and synthetically tractable linker core for PROTAC development. We will explore its synthesis, sequential conjugation strategies, and the rationale behind its use in constructing potent protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three components: a warhead ligand for the Protein of Interest (POI), an anchor ligand for an E3 ligase, and a chemical linker that joins them.[6] Far from being a passive spacer, the linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[2][] The this compound scaffold offers a semi-rigid aromatic core that can provide conformational restriction, potentially improving ternary complex stability compared to highly flexible alkyl or PEG linkers.[5][7]
Its primary advantages lie in its synthetic utility:
-
Orthogonal Reactive Handles: The bromine atom and the nitro group provide two distinct points for chemical modification. The bromine allows for initial conjugation, typically via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
-
Latent Functionality: The nitro group can be readily reduced to a primary amine, unveiling a new nucleophilic site for the subsequent attachment of the second ligand. This sequential approach simplifies the synthesis of PROTAC libraries.
-
Modulation of Physicochemical Properties: The aromatic core and polar groups influence the solubility and cell permeability of the final PROTAC, properties that are critical for biological activity.[7]
References
Application Note & Protocols: A Framework for Integrating 3-Bromo-N,N-dimethyl-5-nitrobenzamide into a Drug Discovery Workflow
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the novel chemical entity, 3-Bromo-N,N-dimethyl-5-nitrobenzamide, into a drug discovery workflow. Given the absence of extensive prior art for this specific molecule, this guide establishes a foundational strategy based on established principles of chemical biology and drug development. We will proceed under the working hypothesis that the nitrobenzamide scaffold may confer inhibitory activity against key cellular signaling nodes, such as protein kinases, a common feature of related chemical structures. This application note details a logical, phased approach, from initial target validation and primary screening to mechanism of action studies and preliminary absorption, distribution, metabolism, and excretion (ADME) profiling. The protocols provided are designed to be self-validating, with integrated controls and decision-making frameworks to guide the research process.
Introduction: Rationale and Strategic Overview
The process of drug discovery is a multi-stage endeavor that begins with the identification of a promising chemical entity and a biological target. This compound represents a novel starting point. The presence of the nitrobenzamide core, a privileged structure in medicinal chemistry, suggests potential interactions with ATP-binding sites in enzymes, making protein kinases a logical starting point for investigation. This guide outlines a workflow to systematically evaluate this hypothesis and characterize the compound's biological activity.
The proposed workflow is structured into four distinct phases:
-
Phase 1: Initial Target Class Screening & Hit Identification. Broad screening against a panel of representative kinases to identify potential targets.
-
Phase 2: Hit-to-Lead Validation. Confirmation of on-target activity and initial assessment of cellular effects.
-
Phase 3: Mechanism of Action (MoA) Elucidation. In-depth investigation of the compound's effect on cellular signaling pathways.
-
Phase 4: Preliminary Druggability Assessment. Early-stage evaluation of metabolic stability and cell permeability.
This structured approach ensures that resources are allocated efficiently and that key go/no-go decisions are based on robust, reproducible data.
Figure 1: A four-phase workflow for the initial characterization of this compound.
Phase 1: Target Class Screening & Hit Identification
Rationale
The initial step is to ascertain if this compound has any activity against a broad, yet representative, panel of protein kinases. This approach is more efficient than single-target screening for a novel compound. A commercially available kinase panel screening service is recommended for this phase to ensure data quality and rapid turnaround. The goal is not to find the definitive target, but to identify one or more "hits" that warrant further investigation.
Protocol: Kinase Panel Screening
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved. Gentle warming (37°C) and vortexing may be required.
-
Submit the sample for screening at a final concentration of 10 µM.
-
-
Assay Execution (Performed by Service Provider):
-
The compound will be screened against a panel of kinases (e.g., Eurofins KinaseProfiler™ or Promega ADP-Glo™).
-
The assay typically measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
A standard inhibitor for each kinase should be run as a positive control.
-
-
Data Analysis:
-
Data will be provided as "% Inhibition" at the 10 µM concentration.
-
A "hit" is typically defined as a compound that causes >50% inhibition of kinase activity.
-
Pay close attention to any kinases that show >80-90% inhibition, as these are strong candidates for follow-up.
-
| Parameter | Value | Rationale |
| Compound Concentration | 10 µM | A standard concentration for primary screening that balances sensitivity with the risk of off-target effects. |
| DMSO Concentration | < 0.1% | Kept low to minimize solvent-induced artifacts in the biochemical assay. |
| Hit Threshold | >50% Inhibition | A common industry standard for identifying compounds of interest in a primary screen. |
Phase 2: Hit-to-Lead Validation
Rationale
Once a primary hit is identified (e.g., "Kinase X"), the next steps are to confirm this activity and determine the compound's potency. An IC50 (half-maximal inhibitory concentration) value is a critical parameter for quantifying potency. It is also essential to use an orthogonal assay—one that measures a different aspect of the drug-target interaction, such as direct binding—to ensure the observed inhibition is not an artifact of the primary assay format. Finally, assessing the compound's effect on cell viability is crucial to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase X and its specific substrate in the appropriate kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute into the reaction buffer. Typical starting concentration is 100 µM, followed by 10-point, 3-fold dilutions.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence values to % inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot % inhibition versus log of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol: Cellular Viability using MTS Assay
-
Cell Seeding:
-
Seed a cancer cell line known to be dependent on the activity of Kinase X into a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (similar concentration range as the IC50 determination).
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Data Analysis:
-
Measure absorbance at 490 nm.
-
Calculate the percentage of viable cells relative to the DMSO control.
-
Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Phase 3: Mechanism of Action (MoA) Elucidation
Rationale
Demonstrating that the compound engages its intended target within the complex environment of a living cell is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding. Following target engagement confirmation, Western blotting can be used to probe the downstream signaling pathway of Kinase X to confirm that the compound modulates the expected biological response.
Figure 2: Hypothetical signaling pathway for Kinase X, illustrating the inhibitory action of the compound.
Protocol: Target Engagement using CETSA
-
Cell Treatment:
-
Treat cultured cells with this compound at 1x and 10x the cellular GI50 value, alongside a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Centrifuge at high speed to pellet the precipitated (denatured) proteins.
-
Collect the supernatant containing the soluble (stable) proteins.
-
-
Analysis by Western Blot:
-
Run the soluble fractions on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for Kinase X.
-
Develop the blot and quantify the band intensities.
-
-
Data Interpretation:
-
Plot the amount of soluble Kinase X versus temperature for both treated and untreated samples.
-
A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms target engagement.
-
Phase 4: Preliminary Druggability Assessment
Rationale
Early assessment of a compound's ADME properties is crucial. Poor metabolic stability or cell permeability can terminate a drug development program. The liver microsomal stability assay provides an early indication of how quickly the compound might be metabolized. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
Protocol: Liver Microsomal Stability Assay
-
Reaction Setup:
-
Incubate this compound (e.g., at 1 µM) with liver microsomes (human or rat) and the cofactor NADPH in a phosphate buffer.
-
Include a control reaction without NADPH to account for non-enzymatic degradation.
-
Include a high-clearance control compound (e.g., verapamil).
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of this line can be used to calculate the in vitro half-life (t½).
-
| Parameter | Interpretation |
| t½ > 30 min | Low clearance; potentially stable in vivo. |
| 10 min < t½ < 30 min | Moderate clearance; may require optimization. |
| t½ < 10 min | High clearance; likely to be rapidly metabolized in vivo. |
Conclusion
This application note provides a foundational framework for the initial characterization of this compound. By following this phased, data-driven approach, researchers can systematically evaluate its potential as a kinase inhibitor, confirm its mechanism of action at a cellular level, and gain early insights into its drug-like properties. Each phase is designed to answer critical questions and enable informed decisions for the advancement of this compound through the drug discovery pipeline.
Application Notes and Protocols for Cell-Based Characterization of Novel PROTACs Derived from a 3-Bromo-N,N-dimethyl-5-nitrobenzamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] The discovery of novel chemical scaffolds for the synthesis of new PROTACs is a key driver of innovation in this area, expanding the scope of "undruggable" targets.[1][2] This guide provides a comprehensive suite of cell-based assays and detailed protocols for the characterization of a novel class of PROTACs synthesized from a warhead derived from 3-Bromo-N,N-dimethyl-5-nitrobenzamide. We present a hypothetical scenario where this scaffold is utilized to target a protein of interest, "POI-X," and detail the necessary experiments to validate its efficacy and mechanism of action.
Introduction to PROTAC Technology and the Novel Scaffold
PROTACs are a groundbreaking therapeutic modality that, instead of merely inhibiting a target protein, trigger its complete removal from the cell.[3] They achieve this by acting as a bridge between a POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[5] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.[2][5]
The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for an E3 ligase, and a connecting linker, allows for extensive chemical exploration.[6] While many PROTACs utilize known warheads, the development of novel scaffolds is crucial for targeting new proteins and overcoming resistance. In this context, we explore the potential of this compound as a precursor for a new class of warheads. For the purpose of this guide, we will consider a hypothetical PROTAC, "PROTAC-X," where a derivative of this scaffold binds to our hypothetical target, POI-X, and is linked to a ligand for the Cereblon (CRBN) E3 ligase.
The PROTAC-X Mechanism of Action
The efficacy of PROTAC-X is predicated on its ability to successfully orchestrate a series of intracellular events, culminating in the degradation of POI-X. The following diagram illustrates this catalytic cycle.
Caption: The catalytic cycle of PROTAC-X mediated degradation of POI-X.
Essential Cell-Based Assays for PROTAC-X Characterization
A hierarchical approach is recommended for the cellular characterization of novel PROTACs. We begin with broad assessments of cellular health and proceed to more specific assays that confirm target degradation and elucidate the mechanism of action.
Cell Viability and Cytotoxicity Assay
Principle: Before assessing specific degradation activity, it is crucial to determine the general cytotoxic effect of PROTAC-X on the chosen cell line.[7] This helps to distinguish between cell death due to targeted degradation of an essential protein and non-specific toxicity. Assays like the MTT or CellTiter-Glo® assay measure metabolic activity as a proxy for cell viability.[8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, white-walled plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of PROTAC-X and a vehicle control (e.g., DMSO). Treat the cells with the desired concentrations and incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis and Interpretation:
-
Plot the luminescence signal against the log of the PROTAC-X concentration.
-
Normalize the data to the vehicle control (100% viability).
-
Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
| Compound | Cell Line | Incubation Time | GI50 (nM) |
| PROTAC-X | HEK293 | 72 hours | >10,000 |
| PROTAC-X | CancerCell-A | 72 hours | 50 |
| Staurosporine (Control) | CancerCell-A | 72 hours | 5 |
| Caption: Example data table for a cell viability assay. |
Target Protein Degradation Assay: Western Blot
Principle: The cornerstone of PROTAC characterization is the direct measurement of the target protein's abundance. Western blotting is a robust and widely used technique to visualize and quantify the reduction in POI-X levels following treatment with PROTAC-X.[9][10]
Caption: A streamlined workflow for Western blot analysis of protein degradation.
Protocol: Western Blot for POI-X Degradation
-
Cell Treatment: Seed cells and treat with a dose-response of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for a set time (e.g., 16 hours). Also, perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) at a fixed concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations and add 4x Laemmli sample buffer. Denature the samples by heating at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for POI-X overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and capture the chemiluminescent signal using an imager.[10]
Data Analysis and Interpretation:
-
Quantify the band intensities for POI-X and the loading control.
-
Normalize the POI-X signal to the loading control for each lane.
-
Calculate the percentage of remaining POI-X relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC-X concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Value |
| DC50 | 25 nM |
| Dmax | 95% |
| Caption: Example quantitative data derived from Western blot analysis. |
Ternary Complex Formation Assay: NanoBRET™
Principle: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[11] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time, live-cell measurement of the proximity between POI-X and CRBN induced by PROTAC-X.[12] In this assay, one protein is fused to NanoLuc® Luciferase (energy donor) and the other to HaloTag® (energy acceptor).
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for POI-X fused to NanoLuc® and CRBN fused to HaloTag®.
-
Cell Plating: Plate the transfected cells in a 96-well, white-walled plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC-X.
-
Substrate Addition: Add the Nano-Glo® Vivazine™ Substrate to the cells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
Data Analysis and Interpretation:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the log of the PROTAC-X concentration.
-
The resulting bell-shaped curve is characteristic of the "hook effect" often seen in PROTACs, where at high concentrations, the formation of binary complexes is favored over the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.
E3 Ligase Engagement Assay
Principle: This assay confirms that PROTAC-X is binding to its intended E3 ligase, CRBN, within the cellular environment. A competitive binding format can be used, where PROTAC-X competes with a known, fluorescently labeled CRBN binder.
Protocol: Cellular E3 Ligase Engagement
-
Cell Preparation: Use a cell line that endogenously expresses CRBN.
-
Compound Incubation: Treat the cells with varying concentrations of PROTAC-X.
-
Fluorescent Probe Addition: Add a fluorescently labeled CRBN ligand (a "tracer") at a fixed concentration.
-
Equilibration: Incubate the cells to allow for competitive binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence signal (e.g., using fluorescence polarization or a high-content imager).
Data Analysis and Interpretation:
-
A decrease in the fluorescence signal with increasing concentrations of PROTAC-X indicates successful competition for binding to CRBN.
-
Plot the signal against the log of the PROTAC-X concentration to determine the IC50 value, representing the concentration of PROTAC-X required to displace 50% of the fluorescent tracer.
Hypothetical Signaling Pathway and Downstream Effects
The degradation of POI-X is expected to have downstream functional consequences. Understanding the signaling pathway in which POI-X is involved is crucial for interpreting the phenotypic outcomes of its degradation.
Caption: Hypothetical signaling pathway where POI-X is a key kinase.
By degrading POI-X, PROTAC-X is hypothesized to inhibit the phosphorylation of the "Downstream Kinase," leading to reduced activation of the "Transcription Factor" and ultimately a decrease in the expression of genes that promote cell proliferation and survival. This hypothesis can be tested by performing additional assays, such as phospho-specific Western blots for the downstream kinase or qPCR for the target genes.
Conclusion
The successful development of novel PROTACs hinges on a thorough and systematic characterization of their cellular activity. This guide provides a foundational set of assays and detailed protocols for evaluating PROTACs derived from the novel this compound scaffold. By following these methodologies, researchers can confidently assess the efficacy, potency, and mechanism of action of their new protein degraders, paving the way for the development of the next generation of targeted therapies.
References
- 1. 3-Bromo-N-methyl-5-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Bromo-5-nitrobenzamide | 54321-80-1 | Benchchem [benchchem.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chemscene.com [chemscene.com]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Note: High-Purity Purification Strategies for 3-Bromo-N,N-dimethyl-5-nitrobenzamide Derivatives
Abstract
This guide provides detailed application notes and protocols for the purification of 3-Bromo-N,N-dimethyl-5-nitrobenzamide and its derivatives, crucial intermediates in pharmaceutical synthesis.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document outlines a multi-technique approach, including recrystallization, flash column chromatography, and preparative HPLC, tailored to the specific physicochemical properties of this compound class. We provide step-by-step protocols, troubleshooting advice, and methods for purity validation to guide researchers and process chemists toward achieving optimal purity (>99%).
Introduction: The Importance of Purity
This compound is a substituted aromatic compound featuring a halogen, a nitro group, and a tertiary amide. This unique combination of functional groups makes it a versatile building block but also introduces specific challenges in purification. Impurities, such as regioisomers (e.g., 2-bromo or 4-bromo analogs), unreacted starting materials, or byproducts from side reactions, can interfere with downstream reactions, complicate product characterization, and compromise the safety and efficacy of the final drug substance. Therefore, robust and efficient purification is not merely a recommendation but a critical process requirement.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
-
Structure: The presence of the electron-withdrawing nitro group and the bromine atom, combined with the polar tertiary amide, results in a moderately polar molecule.[3]
-
Polarity: The molecule's polarity dictates its interaction with chromatographic stationary phases and its solubility in various solvents. The nitro and amide groups make it significantly more polar than a simple halogenated benzene.
-
Solubility: The compound is typically a solid at room temperature and exhibits limited solubility in non-polar solvents like hexanes but good solubility in more polar organic solvents such as ethyl acetate, dichloromethane (DCM), and alcohols.[3][4]
-
Potential Impurities: Common impurities may include starting materials like 3-bromo-5-nitrobenzoic acid or byproducts from the amidation reaction. These impurities often have different polarity profiles, which can be exploited for separation.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₉BrN₂O₃ | [3] |
| Molecular Weight | ~273.09 g/mol | [5] |
| Physical Form | Solid | [3][4] |
| Key Functional Groups | Tertiary Amide, Nitro Group, Bromo-Aryl | N/A |
Strategic Approach to Purification
The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the final purity required. A multi-step approach is often the most effective.
References
Troubleshooting & Optimization
Navigating the Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide: A Technical Support Guide
Welcome to the technical support center for the synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the common challenges associated with this synthesis, troubleshoot effectively, and ultimately improve your reaction yields and product purity.
Understanding the Core Reaction
The synthesis of this compound typically begins with the precursor 3-bromo-5-nitrobenzoic acid.[1][2] The most common and direct method involves the conversion of this carboxylic acid into an acyl chloride, followed by amidation with dimethylamine. While seemingly straightforward, this reaction pathway is often plagued by issues that can significantly impact yield and purity. This guide will provide a structured approach to identifying and resolving these common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis. We will explore the root causes and provide actionable, step-by-step protocols to get your reaction back on track.
Problem 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired this compound. This can stem from several factors, from reagent quality to reaction conditions.
Initial Diagnostic Questions:
-
Did you confirm the identity and purity of your starting materials? Impurities in the 3-bromo-5-nitrobenzoic acid or the subsequent acyl chloride, as well as the dimethylamine solution, can inhibit the reaction.
-
Was your glassware completely dry? 3-bromo-5-nitrobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid, which is unreactive under these conditions.[3]
-
How was the dimethylamine added? The addition of dimethylamine is a critical step. A rapid, uncontrolled addition can lead to side reactions and a decrease in yield.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Protocol for Improving Yield:
-
Acyl Chloride Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), combine 3-bromo-5-nitrobenzoic acid (1 equivalent) with thionyl chloride (SOCl₂) (1.5-2.0 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Gently reflux the mixture for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride can be used directly or purified by distillation under high vacuum.
-
-
Amidation Reaction:
-
Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of dimethylamine (2.2 equivalents) in a suitable solvent (e.g., THF or water) dropwise to the stirred solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
-
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent | Equivalents | Role | Key Considerations |
| 3-bromo-5-nitrobenzoic acid | 1.0 | Starting Material | Ensure high purity. |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Activating Agent | Use in excess to ensure full conversion to the acyl chloride. |
| Dimethylamine | 2.2 | Nucleophile & Base | An excess is crucial to drive the reaction and neutralize the HCl byproduct.[5] |
| Anhydrous Solvent (DCM, THF) | - | Reaction Medium | Must be free of water to prevent hydrolysis of the acyl chloride.[6] |
| Temperature | 0-5 °C (addition) | Reaction Control | Helps to manage the exothermic nature of the reaction and minimize side products. |
Problem 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of the final product can be a concern. The most common impurity is the unreacted starting material, 3-bromo-5-nitrobenzoic acid, which arises from the hydrolysis of the acyl chloride.
Diagnostic Questions:
-
How was the reaction quenched? A rapid or uncontrolled quench can lead to localized heating and potential degradation of the product.
-
What were the conditions of the aqueous work-up? Incomplete neutralization of the HCl byproduct can lead to acidic conditions that may affect the product's stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure product.
Detailed Protocol for Improving Purity:
-
Optimized Work-up:
-
After the reaction is complete, cool the mixture back down to 0-5 °C before quenching.
-
Slowly add water to the reaction mixture with vigorous stirring.
-
Transfer the mixture to a separatory funnel and add more of the organic solvent if necessary to ensure clear phase separation.
-
Wash the organic layer with 1M HCl to remove any excess dimethylamine.
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted 3-bromo-5-nitrobenzoic acid.[7] This is a critical step for removing the primary impurity.
-
Finally, wash with brine to remove residual water.
-
-
Effective Purification:
-
Column Chromatography: This is often the most effective method for achieving high purity. A gradient elution using a mixture of hexanes and ethyl acetate on silica gel is typically successful.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a more efficient purification method.[4] Experiment with different solvent systems, such as ethanol, isopropanol, or an ethyl acetate/hexanes mixture, to find the optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use an excess of dimethylamine?
An excess of dimethylamine serves two primary purposes. First, it acts as a nucleophile to react with the 3-bromo-5-nitrobenzoyl chloride. Second, it functions as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3][5] This prevents the protonation of the unreacted dimethylamine, which would render it non-nucleophilic and halt the reaction.
Q2: Can I use a different base to scavenge the HCl?
Yes, a non-nucleophilic tertiary amine base like triethylamine or diisopropylethylamine can be used in conjunction with a near-stoichiometric amount of dimethylamine. However, this introduces an additional reagent that must be removed during the workup. Using an excess of the reacting amine is often a more straightforward approach.
Q3: Are there alternative methods for this synthesis?
While the acyl chloride method is common, other approaches exist:
-
Coupling Reagents: Direct coupling of 3-bromo-5-nitrobenzoic acid with dimethylamine can be achieved using peptide coupling reagents like DCC, EDC, or HATU.[3][8] These reagents are effective but can be more expensive, especially for larger-scale reactions.
-
From the Ester: The corresponding methyl or ethyl ester of 3-bromo-5-nitrobenzoic acid can be reacted with dimethylamine, though this typically requires more forcing conditions, such as higher temperatures and longer reaction times.
Q4: How can I confirm the quality of my starting 3-bromo-5-nitrobenzoyl chloride?
3-bromo-5-nitrobenzoyl chloride is a solid at room temperature. If it appears discolored or has a pungent odor, it may have started to decompose. To verify its purity, a small sample can be carefully quenched with methanol, and the resulting methyl 3-bromo-5-nitrobenzoate can be analyzed by GC-MS or NMR.
References
- 1. 3-Bromo-5-nitrobenzamide | 54321-80-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length with 3-Bromo-N,N-dimethyl-5-nitrobenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing PROTAC® (Proteolysis Targeting Chimera) linker length, with a specific focus on the versatile aromatic building block, 3-Bromo-N,N-dimethyl-5-nitrobenzamide . This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to overcome common experimental hurdles and accelerate your PROTAC development programs.
Introduction: A Strategic Approach to Rigid Linker Design
The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, rigid aromatic linkers are increasingly employed to pre-organize the PROTAC conformation, potentially enhancing ternary complex stability and improving cell permeability.[2][]
This compound serves as an excellent scaffold for a semi-rigid linker. Its utility lies in a two-stage synthetic strategy:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromine atom by a nucleophile (e.g., an amine-terminated linker or a warhead/E3 ligase ligand with a free amine).[4]
-
Reduction and Subsequent Coupling: The nitro group can then be reduced to an amine, providing a new chemical handle for the attachment of the second part of the PROTAC molecule via standard coupling chemistries (e.g., amide bond formation).
This approach allows for the systematic variation of the linker length and composition on either side of the central aromatic core.
Visualizing the Workflow: Synthesis of a PROTAC using this compound
References
stability issues with 3-Bromo-N,N-dimethyl-5-nitrobenzamide under reaction conditions
Welcome to the dedicated technical support center for 3-Bromo-N,N-dimethyl-5-nitrobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your synthetic endeavors.
Introduction to the Molecule and its Intrinsic Reactivity
This compound is a highly functionalized aromatic compound, valued for its utility in the synthesis of complex molecular architectures, particularly in the realm of drug discovery as a component of PROTACs and other targeted therapies.[1] However, the convergence of three key functional groups—a bromine atom, a nitro group, and an N,N-dimethylamide—on a single benzene ring gives rise to a unique reactivity profile that can present stability challenges under various reaction conditions.
The strong electron-withdrawing nature of the nitro group significantly influences the molecule's chemistry.[2] It renders the aromatic ring electron-deficient, which has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitro group are activated for attack by nucleophiles. In this molecule, the bromine atom is meta to the nitro group, but the overall electron-poor nature of the ring can still facilitate substitution reactions, especially under forcing conditions.[3][4]
-
Increased Acidity of Ring Protons: The electron-withdrawing effect can acidify the protons on the aromatic ring, making them susceptible to deprotonation by strong bases.
Furthermore, the N,N-dimethylamide moiety, while generally robust, can be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6][7][8]
This guide will address the most common stability-related issues encountered when working with this compound, providing clear, actionable troubleshooting advice.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is formatted to help you quickly diagnose and resolve common problems observed during reactions involving this compound.
Issue 1: Unexpected Side Products or Low Yield in Reactions with Nucleophiles
Question: I am attempting a substitution reaction (e.g., Suzuki, Buchwald-Hartwig, or direct SNAr) at the bromine position, but I am observing a complex mixture of products, significant decomposition of my starting material, or very low yields. What could be the cause?
Answer: The primary suspect is unintended nucleophilic attack at positions other than the carbon bearing the bromine, or decomposition facilitated by the reaction conditions. The electron-deficient nature of the aromatic ring, activated by the nitro group, makes it susceptible to nucleophilic attack.[9]
Troubleshooting Steps:
-
Evaluate Your Nucleophile and Base:
-
Strong, hard nucleophiles (e.g., hydroxide, methoxide, primary/secondary amines) can potentially displace the bromine or even attack other positions on the ring, leading to a mixture of products.
-
Excessively strong bases (e.g., n-BuLi, LDA) can deprotonate the aromatic ring, leading to undesired side reactions.
-
Solution: Opt for softer, bulkier bases where possible (e.g., Cs2CO3, K3PO4). If using an amine as a nucleophile, consider using a hindered non-nucleophilic base.
-
-
Control the Reaction Temperature:
-
High temperatures can provide the activation energy for undesired side reactions.
-
Solution: Screen lower reaction temperatures. Even if the reaction is slower, the improved selectivity may lead to a higher yield of the desired product.
-
-
Consider the Possibility of Amide Hydrolysis:
-
If your reaction conditions are strongly acidic or basic, you may be cleaving the N,N-dimethylamide group.[5][7][10]
-
Solution: Maintain a pH as close to neutral as feasible. If strong bases are required, use them stoichiometrically and at low temperatures. For acidic conditions, consider if a milder Lewis acid could be used in place of a strong Brønsted acid.
-
Workflow for Troubleshooting Nucleophilic Reactions:
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Issue 2: Decomposition during Reductive Procedures
Question: I am trying to reduce the nitro group to an aniline, but I am seeing significant degradation of my molecule. What are the likely stability issues?
Answer: Reduction of the nitro group introduces a strongly electron-donating amino group onto the ring. This fundamentally changes the electronic properties of the molecule and can make it more susceptible to oxidation or other side reactions, especially if the reducing conditions are harsh.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Harsh reducing agents or conditions (e.g., high-pressure hydrogenation with aggressive catalysts, strongly acidic conditions with SnCl2) can lead to over-reduction or debromination.
-
Solution: Opt for milder, more controlled reduction methods. See the table below for recommended conditions.
-
-
Work-up and Purification:
-
The resulting 3-bromo-5-amino-N,N-dimethylbenzamide is more electron-rich and can be sensitive to air oxidation, especially under basic conditions.
-
Solution: Perform the reaction under an inert atmosphere (N2 or Ar). During work-up, consider using degassed solvents and sparging solutions with an inert gas. Purify the product promptly after the reaction.
-
| Method | Reagents | Typical Conditions | Advantages | Potential Issues |
| Catalytic Hydrogenation | H2 (1 atm), 10% Pd/C | EtOH or EtOAc, room temp | Clean, high-yielding | Potential for debromination |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | MeOH, reflux | Avoids pressurized H2 | Can be slower |
| Metal Reduction (Neutral) | Iron powder, NH4Cl | EtOH/H2O, reflux | Inexpensive, reliable | Requires filtration of iron salts |
| Metal Reduction (Acidic) | SnCl2·2H2O | EtOH or HCl | Effective | Strongly acidic, potential for amide hydrolysis |
Table 1: Recommended conditions for the reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a cool, dry place, away from strong bases, acids, and nucleophiles. Sealing under an inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent gradual hydrolysis from atmospheric moisture.
Q2: Can the N,N-dimethylamide group be hydrolyzed? A2: Yes. While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, cleavage can occur under vigorous acidic or basic conditions, especially with prolonged heating.[7][8] For example, refluxing in concentrated HCl or 40% NaOH will likely lead to the formation of 3-bromo-5-nitrobenzoic acid.[7]
Q3: Is the compound sensitive to light? A3: Nitroaromatic compounds can be light-sensitive, potentially leading to the formation of radical species or degradation over time.[2] While short-term exposure during experimental setup is generally not an issue, it is good practice to store the compound in an amber vial and protect reactions from direct, bright light, especially if they are running for an extended period.
Q4: Are there any known incompatible solvents? A4: Highly nucleophilic solvents (e.g., neat primary amines, hydrazine) should be avoided unless they are intended to be reagents in the reaction, as they can participate in SNAr reactions. Otherwise, the compound is generally compatible with common organic solvents such as THF, DMF, DMSO, NMP, and chlorinated solvents.
Decomposition Pathway Overview:
Caption: Potential degradation and reaction pathways.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-nitrobenzamide | 54321-80-1 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide(b... | Study Prep in Pearson+ [pearson.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-N,N-dimethyl-5-nitrobenzamide-Containing PROTACs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I've worked with numerous research teams navigating the complexities of PROTAC synthesis and purification. A recurring challenge centers on PROTACs incorporating the 3-Bromo-N,N-dimethyl-5-nitrobenzamide moiety. This warhead, while effective for engaging its target, introduces specific physicochemical properties that can complicate downstream processing.
This guide is structured to provide direct, actionable advice. We will first explore the fundamental challenges and frequently asked questions regarding this specific class of molecules. We will then transition into a detailed troubleshooting guide to address the common issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the this compound moiety that impact PROTAC purification?
Answer: The purification behavior of PROTACs containing this moiety is largely dictated by a combination of three key features:
-
The Nitroaromatic System: The electron-withdrawing nitro group significantly increases the polarity of the benzamide ring. This can lead to strong interactions with polar stationary phases like silica gel. However, the nitro group can be susceptible to reduction under certain conditions, potentially leading to the formation of aniline byproducts.
-
The Bromine Atom: The presence of a bromine atom increases the molecule's overall molecular weight and can influence its crystalline properties. While not highly reactive, it contributes to the molecule's lipophilicity and can offer a unique handle for certain analytical techniques.
-
The N,N-dimethylbenzamide Group: This tertiary amide is relatively stable but contributes to the molecule's overall polarity and provides a rigid scaffold.
The interplay of these features, combined with a potentially long and flexible linker and a second, often hydrophobic, ligand, results in a complex molecule with a high molecular weight and amphipathic character, which is the root of many purification challenges.[1][2]
Q2: Which primary chromatographic techniques are recommended for this class of PROTACs?
Answer: A multi-step purification strategy is almost always necessary to achieve the high purity (>95%) required for biological assays.[3][4] The most effective workflow typically involves:
-
Initial Purification (Flash Chromatography): Normal-phase flash chromatography on silica gel is an excellent first step to remove major impurities, such as unreacted starting materials or coupling reagents.[3][5]
-
Final Purification (Preparative HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for final purification.[4][6] It separates the target PROTAC from closely related impurities and diastereomers based on hydrophobicity.
Q3: Why is my PROTAC showing poor solubility in common chromatography solvents?
Answer: This is a common issue with high molecular weight PROTACs. The molecule may contain both highly polar regions (like the nitrobenzamide and parts of the linker) and highly lipophilic regions (the other warhead). This amphipathic nature can lead to aggregation or insolubility in solvents that are not optimized. For RP-HPLC, dissolving the crude sample in a small amount of DMSO or DMF before diluting with the initial mobile phase is a standard practice to ensure complete solubilization before injection.[3][6]
Purification Workflow Overview
The following diagram illustrates a typical decision-making workflow for the purification of a this compound-containing PROTAC.
References
Technical Support Center: Enhancing the Solubility of PROTACs Derived from 3-Bromo-N,N-dimethyl-5-nitrobenzamide
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and advanced strategies for enhancing the aqueous solubility of Proteolysis-Targeting Chimeras (PROTACs) derived from the 3-Bromo-N,N-dimethyl-5-nitrobenzamide scaffold. Due to their structural complexity and high molecular weight, these molecules often present significant solubility challenges that can impede discovery and development. This resource is designed to provide both foundational knowledge and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs, particularly those derived from this compound, often have poor aqueous solubility?
A1: PROTACs are inherently large, complex molecules designed to bridge a target protein and an E3 ligase. This structural complexity often places them in the "beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (>500 Da), high lipophilicity (cLogP > 5), and a large number of hydrogen bond donors and acceptors.[1][2][3] The this compound moiety, while potentially crucial for target engagement, contributes to the overall hydrophobicity and rigidity of the molecule. This, combined with the other components—a linker and an E3 ligase ligand—results in a molecule that is difficult to solvate in aqueous media, leading to poor solubility and a tendency to aggregate.[4][5][6][7]
Q2: What are the immediate signs of solubility issues in my experiments?
A2: The most common indicators of poor solubility are visual. You may observe cloudiness, precipitation, or crystallization when preparing stock solutions or diluting them into aqueous assay buffers.[5] In cell-based assays, inconsistent results, lower-than-expected potency, or a flat dose-response curve can also be indirect signs that the compound is not fully dissolved at the tested concentrations and is precipitating in the cell culture media.[5][6]
Q3: What is the best initial solvent for my PROTAC stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of hydrophobic PROTACs.[5][8] However, it is critical to keep the final concentration of DMSO in your aqueous experimental medium as low as possible (typically <0.5% v/v) to prevent solvent-induced artifacts or cellular toxicity.[5] If solubility in DMSO is limited, other organic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) can be tested.[8]
Q4: How does the linker component of the PROTAC influence its solubility?
A4: The linker is a critical determinant of a PROTAC's physicochemical properties, including solubility.[5][9] Modifying the linker is a primary strategy for improving solubility. Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, or polar functional groups like piperidine or piperazine, can significantly enhance aqueous solubility by increasing the molecule's overall polarity.[5][8][10] Conversely, highly aliphatic or aromatic linkers increase hydrophobicity and can exacerbate solubility problems.[5]
Q5: Can adjusting the pH of my buffer improve the solubility of my PROTAC?
A5: Yes, if your PROTAC contains ionizable functional groups (e.g., basic amines or acidic carboxylates), adjusting the pH of the buffer can significantly increase solubility.[5][] By shifting the pH to a value where the functional group becomes charged (protonated or deprotonated), the molecule's polarity increases, enhancing its interaction with water. It is recommended to test a range of physiologically relevant pH values (e.g., 6.0 to 8.0) to determine the optimal condition for your specific molecule.[5] The effectiveness of this strategy depends on the pKa of the ionizable group(s) within the PROTAC structure.[5][12]
Troubleshooting Guide for Common Solubility Problems
Researchers often face challenges that go beyond simple stock solution preparation. This guide provides a systematic approach to diagnosing and solving common experimental issues related to poor PROTAC solubility.
Problem 1: My PROTAC precipitates when diluted into aqueous buffer or cell culture medium.
This is the most frequent manifestation of poor solubility. The PROTAC is soluble in the organic stock solvent but crashes out upon introduction to the aqueous environment.
Caption: A logical workflow for troubleshooting PROTAC precipitation.
-
Determine Kinetic Solubility: First, establish the maximum soluble concentration in your specific experimental medium. This provides an upper limit for your experiments.
-
Use Co-solvents: Adding a small percentage of a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent.[5]
-
Incorporate Excipients: Solubilizing agents or surfactants can improve wetting and dispersion, leading to higher apparent solubility.[5]
| Co-solvent / Excipient | Typical Starting Concentration | Mechanism of Action & Considerations |
| DMSO | < 0.5% (in vitro) | Potent organic solvent. Caution: Can be toxic to cells at higher concentrations.[5] |
| Ethanol | 1-5% | Reduces solvent polarity. Generally well-tolerated by many cell lines. |
| PEG 400 | 1-10% | A non-ionic polymer that enhances solubility. Often used in preclinical formulations. |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. |
| Polysorbates (e.g., Tween® 20/80) | 0.01-0.1% | Non-ionic surfactants that form micelles to encapsulate hydrophobic compounds. |
Problem 2: I'm observing inconsistent or non-reproducible results in my cell-based degradation assays.
This issue is often a downstream consequence of poor solubility, where the effective concentration of the PROTAC varies between experiments due to aggregation or precipitation over time.[6]
-
Confirm Compound Stability in Media: Incubate your PROTAC in the cell culture medium for the duration of your experiment and visually or analytically (e.g., using HPLC) check for precipitation. Components in serum can sometimes interact with compounds, promoting aggregation.[6]
-
Reduce Concentration: High concentrations are more prone to aggregation.[7] Determine the minimum effective concentration for your assay through a careful dose-response experiment and work within that range.
-
Consider Formulation with Serum Albumin: Proteins like bovine serum albumin (BSA) can sometimes help stabilize hydrophobic compounds in solution. Ensure your serum concentration is optimized.[8]
Advanced Formulation Strategies for Preclinical Development
For in vivo studies or when simple methods are insufficient, advanced formulation strategies are necessary to enhance solubility and improve oral bioavailability.[8]
Caption: Impact of PROTAC components on key physicochemical properties.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is molecularly dispersed in a polymer matrix (e.g., HPMCAS, PVA, Eudragit) in a high-energy amorphous state.[7][13][14][15] | Significantly increases apparent solubility and dissolution rate; can achieve supersaturation.[4][14][15][16] | Requires specialized manufacturing (e.g., spray drying); physical stability of the amorphous form must be monitored. |
| Self-Emulsifying/Nanoemulsifying Drug Delivery Systems (SEDDS/SNEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1][8] | Enhances solubility and absorption of lipophilic drugs; protects the drug from degradation.[1][13] | High surfactant content can cause GI irritation; potential for drug precipitation upon dilution. |
| Nanoformulations (e.g., Liposomes, Polymeric Nanoparticles) | The PROTAC is encapsulated within a nanocarrier system.[8][17][18] | Improves solubility, stability, and can enable targeted delivery; can alter pharmacokinetic profiles.[18][19][20] | More complex to manufacture and characterize; potential for immunogenicity and endosomal escape challenges.[18] |
| Liquisolid Formulations | The drug is dissolved in a non-volatile solvent and adsorbed onto a carrier, converting the liquid into a solid powder.[13] | Simple preparation; can enhance dissolution.[13] | May not be as effective as ASDs for highly insoluble PROTACs.[4][16] |
Studies have shown that for highly lipophilic PROTACs, ASD formation is a particularly promising approach to overcome low solubility, with polymers like HPMCAS and Eudragit® L 100-55 being effective at stabilizing supersaturated solutions.[1][4][16]
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8][9]
Materials:
-
PROTAC compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent of choice (e.g., DMSO, if creating a standard curve from a stock)
-
Vials (e.g., 1.5 mL glass HPLC vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or LC-MS/MS system for quantification
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of the solid PROTAC compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Solvent Addition: Add a known volume of the test buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[21]
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or a mobile phase mixture) to prevent precipitation before analysis and to bring the concentration within the linear range of the standard curve.[21]
-
Quantification: Analyze the diluted sample using a validated HPLC or LC-MS/MS method against a standard curve of known concentrations of the PROTAC.
-
Calculation: Calculate the solubility in µg/mL or µM based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Focus on PROTAC Compounds: Development Strategy - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Nanomedicine: Cutting-Edge Research on Nano-PROTAC Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. dovepress.com [dovepress.com]
- 21. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
Technical Support Center: Navigating Steric Hindrance in 3-Bromo-N,N-dimethyl-5-nitrobenzamide Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for dealing with the unique challenges presented by the sterically hindered and electron-deficient substrate, 3-Bromo-N,N-dimethyl-5-nitrobenzamide, in common palladium-catalyzed cross-coupling reactions.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a dual challenge for palladium-catalyzed cross-coupling reactions:
-
Steric Hindrance: The bromine atom is flanked by a bulky N,N-dimethylbenzamide group and a nitro group, impeding access of the palladium catalyst to the C-Br bond for oxidative addition.
-
Electronic Deactivation: The strong electron-withdrawing nature of the nitro and amide groups deactivates the aryl bromide, making oxidative addition more difficult.
This guide will provide practical, field-proven insights to overcome these hurdles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound failing or giving low yields?
A: The primary culprits are steric hindrance and electronic deactivation. The bulky substituents ortho to the bromine atom slow down the crucial oxidative addition step in the catalytic cycle. The electron-withdrawing groups further reduce the electron density of the aryl bromide, making it less reactive towards the palladium(0) catalyst.
Q2: What is the most critical parameter to optimize for this substrate?
A: The choice of ligand is paramount. For sterically demanding substrates, bulky and electron-rich phosphine ligands are essential to promote catalyst activity, stability, and selectivity. These ligands facilitate both the oxidative addition and the subsequent reductive elimination steps.
Q3: Can the nitro group interfere with the reaction?
A: Yes, under certain conditions, the nitro group can be reduced or participate in side reactions. However, with the correct choice of catalyst and reaction conditions, the C-Br bond can be selectively functionalized. In some advanced cases, the nitro group itself can be used as a leaving group in denitrative coupling reactions, though this requires specific catalytic systems.
Q4: Should I use a palladium(0) or palladium(II) precatalyst?
A: Both can be effective, but modern, well-defined palladium(II) precatalysts are often preferred for their air and moisture stability, which leads to more consistent results. These precatalysts rapidly form the active Pd(0) species under the reaction conditions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, with our challenging substrate, optimization is key.
Common Problems & Solutions
-
Problem: Low to no conversion of the starting material.
-
Cause: Inefficient oxidative addition.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. See Table 1 for a comparison. Buchwald-type ligands like XPhos, SPhos, and RuPhos are excellent starting points.
-
Increase Temperature: Higher temperatures can overcome the activation energy barrier. Solvents like toluene, dioxane, or DMF are suitable for higher temperatures.
-
Stronger Base: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step, which can also be sluggish.
-
-
-
Problem: Significant formation of homocoupled biaryl product from the boronic acid.
-
Cause: The rate of transmetalation is slow compared to side reactions of the boronic acid.
-
Solution:
-
Use a Precatalyst: Modern precatalysts can ensure a sufficient concentration of the active catalyst to favor the desired cross-coupling pathway.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize protodeboronation.
-
-
Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand | Key Features | Typical Catalyst Loading (mol%) |
| XPhos | Bulky and electron-rich, excellent for sterically hindered aryl chlorides and bromides. | 1-3 |
| SPhos | Similar to XPhos, often provides complementary reactivity. | 1-3 |
| RuPhos | Highly effective for hindered substrates, particularly in forming tetra-ortho-substituted biaryls. | 1-3 |
| t-butylBrettPhos | Known for promoting a wide range of cross-coupling reactions with exceptional results, even with challenging substrates. | 1-3 |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that can be effective for electron-deficient substrates. | 1-3 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the chosen ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide: Heck Coupling
The Heck reaction couples the aryl bromide with an alkene. With this compound, achieving good conversion and selectivity can be challenging.
Common Problems & Solutions
-
Problem: Low reactivity and poor yields.
-
Cause: Inefficient oxidative addition and potential for catalyst deactivation.
-
Solution:
-
Ligand Choice: While traditional Heck reactions can sometimes be run ligandless, this substrate will likely require a ligand. Bulky trialkylphosphines or Buchwald-type ligands can be effective.
-
High Temperature: Microwave irradiation can be particularly effective in driving these reactions to completion by rapidly reaching high temperatures.
-
Base Selection: An inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine is typically used.
-
-
-
Problem: Poor regioselectivity in the alkene addition.
-
Cause: Steric factors primarily control the regioselectivity of the migratory insertion step.
-
Solution: For terminal alkenes, the aryl group will predominantly add to the less substituted carbon to minimize steric clash.
-
Experimental Workflow: Heck Coupling
Caption: General workflow for Heck coupling.
Protocol: Heck Coupling of this compound
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add DMF.
-
Reaction: Seal the vial and heat in a microwave reactor to 150 °C for 30-60 minutes.
-
Workup: After cooling, dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is crucial for synthesizing aryl amines. The steric hindrance of our substrate makes this transformation particularly challenging.
Common Problems & Solutions
-
Problem: No reaction or incomplete conversion.
-
Cause: The steric bulk around the bromine atom severely hinders the palladium catalyst.
-
Solution:
-
Ligand is Critical: This reaction is highly dependent on the use of sterically hindered and electron-rich ligands. The Buchwald and Hartwig groups have developed numerous ligands specifically for this purpose. See Table 2 for recommendations.
-
Strong, Bulky Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Precatalyst Systems: Use of advanced, pre-formed catalysts can significantly improve reaction efficiency.
-
-
-
Problem: Decomposition of starting material or product.
-
Cause: The strong base can react with other functional groups.
-
Solution:
-
Lower Temperature: If possible, run the reaction at a lower temperature for a longer time.
-
Alternative Base: In some cases, a weaker base like Cs₂CO₃ in combination with a highly active catalyst system may be effective.
-
-
Recommended Ligands for Sterically Hindered Buchwald-Hartwig Amination
| Ligand | Key Features |
| Josiphos-type ligands | Ferrocene-based ligands that are highly effective for C-N bond formation. |
| Buchwald Biaryl Phosphine Ligands | A broad class of ligands (e.g., JohnPhos, DavePhos) designed for challenging aminations. |
| P(t-Bu)₃ | A simple yet highly effective bulky, electron-rich trialkylphosphine ligand. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%), and a suitable ligand (if not part of the precatalyst). Add sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Conclusion
Successfully performing cross-coupling reactions with this compound requires careful consideration of the steric and electronic challenges it presents. The judicious selection of bulky, electron-rich ligands, appropriate bases, and modern palladium precatalysts is crucial for achieving high yields. This guide provides a starting point for troubleshooting and optimization, enabling researchers to effectively utilize this valuable synthetic building block.
Technical Support Center: Byproduct Analysis in 3-Bromo-N,N-dimethyl-5-nitrobenzamide Reactions
Welcome to the technical support center for the synthesis and analysis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed analytical protocols to navigate the complexities of this important chemical transformation.
Introduction
The synthesis of this compound, a key building block in medicinal chemistry and materials science, typically proceeds via the amidation of 3-bromo-5-nitrobenzoic acid. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and overall success. This guide provides a comprehensive resource to identify, understand, and mitigate the formation of common byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: I am observing a significant amount of unreacted 3-bromo-5-nitrobenzoic acid in my final product. What is causing this and how can I improve the conversion?
A1: Incomplete conversion is a common issue and can stem from several factors related to the activation of the carboxylic acid.
-
Insufficient Acyl Chloride Formation: When using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, inadequate reaction time or temperature can lead to incomplete conversion. The reaction of 3-bromo-5-nitrobenzoic acid with SOCl₂ is the first critical step.[1][2]
-
Hydrolysis of the Acyl Chloride: The 3-bromo-5-nitrobenzoyl chloride intermediate is highly reactive and susceptible to hydrolysis. The presence of even trace amounts of water in the reaction mixture will convert the acyl chloride back to the starting carboxylic acid.
-
Inefficient Coupling Reagents: If you are using coupling reagents such as EDC/HOBt, their activity can be compromised by moisture or degradation over time.
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven prior to use. Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Optimize Acyl Chloride Formation: When using SOCl₂, ensure a slight excess of the reagent is used. The reaction can be gently heated (e.g., to reflux) to drive it to completion.[2] Excess SOCl₂ can be removed under reduced pressure before the addition of dimethylamine.[1]
-
Verify Coupling Reagent Activity: If using coupling reagents, use fresh, high-quality reagents.
Q2: My LC-MS/GC-MS analysis shows a peak with a mass corresponding to the replacement of the bromine atom with a methoxy or ethoxy group. What is this byproduct and how is it formed?
A2: This is a classic example of a Nucleophilic Aromatic Substitution (SNAr) byproduct. The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This makes the carbon atom attached to the bromine susceptible to attack by nucleophiles.
-
Causality: If your reaction or workup involves alcohols (e.g., methanol or ethanol as a solvent or for recrystallization), these can act as nucleophiles, displacing the bromide to form 3-methoxy-N,N-dimethyl-5-nitrobenzamide or 3-ethoxy-N,N-dimethyl-5-nitrobenzamide, respectively. This reaction is often accelerated at elevated temperatures.
Solutions:
-
Avoid Alcoholic Solvents: During the reaction and subsequent workup, avoid the use of alcoholic solvents if possible, especially at elevated temperatures. Opt for aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Control Reaction Temperature: Higher temperatures increase the rate of SNAr reactions. If possible, run your reaction at a lower temperature.
-
Purification: If these byproducts do form, they can often be separated from the desired product by column chromatography on silica gel.
Q3: I have an impurity with a molecular weight that is 18 units less than my starting material (3-bromo-5-nitrobenzoic acid). What could this be?
A3: This impurity is likely 3-bromo-5-nitrobenzonitrile . It is formed by the dehydration of the primary amide, 3-bromo-5-nitrobenzamide, which can be an intermediate if your dimethylamine source contains or generates ammonia.
-
Causality: If thionyl chloride is used in excess or at high temperatures in the presence of a primary amide, it can act as a dehydrating agent, converting the amide to a nitrile.[3]
Solutions:
-
Use a Pure Source of Dimethylamine: Ensure your dimethylamine source is free from ammonia contamination.
-
Control Thionyl Chloride Stoichiometry and Temperature: Use the minimum effective amount of SOCl₂ and avoid excessive heating after the acyl chloride formation is complete.
Frequently Asked Questions (FAQs)
-
What is the most common method for synthesizing this compound? The most prevalent method is a two-step, one-pot synthesis starting from 3-bromo-5-nitrobenzoic acid. The carboxylic acid is first converted to the more reactive 3-bromo-5-nitrobenzoyl chloride using an activating agent like thionyl chloride (SOCl₂). This is followed by the addition of dimethylamine, which acts as a nucleophile to form the final amide product.[1][2]
-
What are the key reaction parameters to control for a high-yield synthesis? The most critical parameters are maintaining anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate, ensuring complete activation of the carboxylic acid, and controlling the reaction temperature to minimize side reactions like SNAr.
-
Can I use other coupling reagents besides thionyl chloride? Yes, other modern coupling reagents can be used to facilitate the amide bond formation under milder conditions. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).
-
What is the expected appearance and purity of the final product? this compound is typically a solid. The purity should be assessed by analytical techniques such as HPLC, GC-MS, and NMR. A purity of ≥96% is often commercially available.[4]
Potential Byproducts Summary
The following table summarizes the likely byproducts, their common causes, and their expected molecular weights, which can aid in their identification by mass spectrometry.
| Byproduct Name | Common Cause | Molecular Weight ( g/mol ) |
| Unreacted 3-bromo-5-nitrobenzoic acid | Incomplete reaction, hydrolysis of acyl chloride | 246.01 |
| 3-methoxy-N,N-dimethyl-5-nitrobenzamide | SNAr with methanol | 224.20 |
| 3-ethoxy-N,N-dimethyl-5-nitrobenzamide | SNAr with ethanol | 238.23 |
| 3-bromo-5-nitrobenzonitrile | Dehydration of primary amide impurity | 227.00 |
Reaction and Byproduct Formation Pathways
The following diagram illustrates the main reaction pathway and the formation of key byproducts.
Caption: Main reaction and potential side reaction pathways.
Analytical Protocols
Accurate identification and quantification of byproducts require robust analytical methods. Below are recommended starting protocols for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of the final product and quantifying non-volatile impurities.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity analysis.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase or acetonitrile to a concentration of ~1 mg/mL. |
Expected Observations:
-
The main peak for this compound will be well-resolved.
-
Unreacted starting material (3-bromo-5-nitrobenzoic acid) will typically have a shorter retention time due to its higher polarity.
-
SNAr byproducts (e.g., methoxy derivative) may have similar retention times to the main product and might require method optimization for baseline separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying volatile and semi-volatile byproducts.
Instrumental Parameters:
| Parameter | Recommended Condition |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve sample in a volatile solvent like dichloromethane or ethyl acetate. |
Predicted Mass Spectrometry Fragmentation:
Based on the fragmentation of similar N,N-dimethylbenzamides, the following key fragments are expected for this compound (MW: 273.09 g/mol for C₉H₉⁷⁹BrN₂O₃):
| m/z (predicted) | Proposed Fragment Ion | Interpretation |
| 273/275 | [M]⁺ | Molecular ion peak (showing bromine isotope pattern) |
| 229/231 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |
| 44 | [N(CH₃)₂]⁺ | Dimethylamino fragment |
References
Technical Support Center: Reaction Condition Optimization for 3-Bromo-N,N-dimethyl-5-nitrobenzamide
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic approach for preparing this compound?
The most common and efficient method involves a two-step process starting from 3-bromo-5-nitrobenzoic acid.[1] The carboxylic acid is first activated, typically by converting it to an acyl chloride, which is a more reactive electrophile.[2][3][4] This intermediate is then reacted with dimethylamine to form the desired tertiary amide.[5]
Q2: My reaction yields are consistently low. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to several key areas:
-
Incomplete conversion of the starting carboxylic acid: The activation step is critical. Insufficient reagent or suboptimal reaction conditions can leave a significant amount of the starting material unreacted.
-
Hydrolysis of the acyl chloride intermediate: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present in the reaction will convert the intermediate back to the starting carboxylic acid, thus lowering the yield.[3]
-
Suboptimal amidation conditions: The reaction between the acyl chloride and dimethylamine needs to be carefully controlled. Factors such as temperature, stoichiometry, and the purity of the amine can significantly impact the outcome.
-
Product loss during workup and purification: Mechanical losses during extraction, washing, and chromatographic purification can also contribute to a lower overall yield.
Q3: I am struggling with an impurity that is difficult to separate from my final product. What could it be?
A common and often troublesome impurity is the starting material, 3-bromo-5-nitrobenzoic acid. Due to its acidic nature and polarity, it can sometimes co-elute with the amide product during column chromatography, especially if the mobile phase is not optimized. Incomplete conversion or hydrolysis of the acyl chloride are the most likely reasons for the presence of this impurity in the crude product.
Troubleshooting Guide
Issue 1: Incomplete Conversion of 3-Bromo-5-nitrobenzoic Acid
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant spot corresponding to the starting material.
-
The isolated yield is substantially lower than the theoretical maximum.
Root Cause Analysis and Solutions:
-
Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step.[3][4]
-
Troubleshooting:
-
Choice and Quality of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent.[3][6] Ensure that the thionyl chloride is fresh, as it can decompose over time. Oxalyl chloride is a more reactive alternative but is also more expensive and requires stricter anhydrous conditions.
-
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride.[6]
-
Reaction Temperature and Time: This reaction often requires heating (reflux) to proceed to completion.[6] Monitor the reaction by TLC to ensure all the starting material has been consumed before proceeding.
-
Anhydrous Conditions: Carboxylic acids and, particularly, acyl chlorides are sensitive to moisture.[6] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Amidation Reaction: The subsequent reaction with dimethylamine may not be proceeding efficiently.
-
Troubleshooting:
-
Stoichiometry of Dimethylamine: An excess of dimethylamine is typically used to ensure the complete consumption of the acyl chloride and to neutralize the HCl byproduct that is formed.[7]
-
Temperature Control: The reaction of an acyl chloride with an amine is highly exothermic.[5] It is best practice to add the amine solution slowly to the acyl chloride solution at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of side products.
-
-
Issue 2: Product Degradation and Formation of Side Products
Symptoms:
-
The crude product appears discolored (e.g., yellow or brown).
-
TLC analysis reveals multiple, often closely-spaced, spots.
Root Cause Analysis and Solutions:
-
Hydrolysis of the Acyl Chloride: As previously mentioned, the acyl chloride intermediate is highly reactive towards water.
-
Troubleshooting:
-
Strict Anhydrous Technique: The importance of excluding moisture throughout the process cannot be overstated. Use anhydrous solvents and reagents.
-
Workup Procedure: When performing an aqueous workup, minimize the time the organic layer containing the product is in contact with the aqueous phase.
-
-
-
Side Reactions with the Amine:
-
Troubleshooting:
-
Purity of Dimethylamine: Ensure the dimethylamine solution is of high purity and free from other nucleophilic impurities.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic)
-
Anhydrous dichloromethane (DCM)
-
Dimethylamine (2.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5–2.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the reaction mixture becomes a clear solution and TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM.
-
-
Amidation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C using an ice-water bath.
-
Slowly add the dimethylamine solution (2.0–2.5 eq) dropwise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-bromo-5-nitrobenzoic acid | Commercially available and provides the necessary scaffold.[1] |
| Activating Agent | Thionyl chloride (SOCl₂) with catalytic DMF | Efficiently converts the carboxylic acid to the more reactive acyl chloride.[3][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under the reaction conditions. |
| Amine | Dimethylamine (2.0 M solution in THF) | A readily available and easy-to-handle source of the nucleophile. |
| Temperature Control | 0 °C for amine addition | Manages the exothermic nature of the amidation reaction, minimizing side products. |
| Purification | Flash Column Chromatography | Effective for removing unreacted starting materials and byproducts. |
Visual Workflow
Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints.
References
- 1. nbinno.com [nbinno.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Linker Technologies: Evaluating the Potential of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and overall success.[1] This guide provides an in-depth comparison of established linker technologies with a theoretical evaluation of 3-Bromo-N,N-dimethyl-5-nitrobenzamide as a potential, novel linker component. While not a conventional linker, its chemical structure invites a discussion on its potential utility and challenges in the field of bioconjugation.
The Central Role of Linkers in Targeted Drug Delivery
A linker in an ADC or PROTAC is not merely a spacer but a sophisticated chemical entity designed to remain stable in systemic circulation and then, under specific conditions, release the payload at the target site.[] The choice of linker profoundly impacts the therapeutic index of a drug conjugate.[1] Linkers can be broadly categorized into two classes: cleavable and non-cleavable, each with distinct advantages and mechanisms of action.[1]
Profiling this compound: A Hypothetical Linker Component
A thorough review of scientific literature and patent databases indicates that this compound is not a commonly employed linker in bioconjugation. However, its structure—an aromatic ring substituted with a bromine atom, a nitro group, and a dimethylbenzamide moiety—provides a basis for hypothesizing its potential application as a rigid, aromatic linker.
The key to its utility would be the reactivity of the bromine atom in a nucleophilic aromatic substitution (SNAr) reaction. The presence of an electron-withdrawing nitro group on the aromatic ring activates the aryl halide towards attack by a nucleophile.[3][4] In this specific molecule, the bromine is meta to the nitro group, which provides less activation compared to an ortho or para positioning.[3] Nevertheless, under appropriate conditions, a nucleophile from a payload or a targeting molecule could displace the bromide, forming a stable carbon-heteroatom bond.
The dimethylamide group is generally stable, and the nitro group could potentially be chemically modified (e.g., reduced to an amine) to provide a further attachment point or to modulate the electronic properties of the linker. The rigid, planar nature of the benzene ring could offer conformational restriction, which can be advantageous in certain PROTAC designs.[5][6]
Established Linker Technologies: A Comparative Analysis
To understand the potential place of a linker derived from this compound, it is essential to compare it against the well-established linker classes.
Cleavable Linkers: Designed for Conditional Payload Release
Cleavable linkers are engineered to be stable in the bloodstream and to release their payload upon encountering specific triggers within the target cell or tumor microenvironment.[1]
-
Protease-Sensitive Linkers (e.g., Valine-Citrulline): These linkers are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[7] The Val-Cit dipeptide is a common motif used in approved ADCs.[7]
-
pH-Sensitive Linkers (e.g., Hydrazones): Hydrazone linkers are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[8] This pH-dependent cleavage facilitates intracellular drug release.
-
Reduction-Sensitive Linkers (e.g., Disulfides): These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentrations of reducing agents like glutathione.
Non-Cleavable Linkers: Stability is Paramount
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[] The drug is released only after the complete lysosomal degradation of the antibody, which results in the payload being released with the linker and a residual amino acid attached.[]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This is a widely used heterobifunctional crosslinker that forms a stable thioether bond with cysteine residues on an antibody and an amide bond with an amine on the payload.
Comparative Data Summary
| Feature | This compound (Hypothetical) | Valine-Citrulline (Protease-Cleavable) | Hydrazone (pH-Sensitive) | SMCC (Non-Cleavable) |
| Release Mechanism | Non-cleavable (assumed) | Enzymatic cleavage by proteases (e.g., Cathepsin B) | Acid-catalyzed hydrolysis | Antibody degradation |
| Release Site | Lysosome | Lysosome | Endosome/Lysosome | Lysosome |
| Stability in Circulation | Potentially high | High | Moderate | Very High |
| "Bystander Effect" | Unlikely | Possible | Possible | Unlikely |
| Conjugation Chemistry | Nucleophilic Aromatic Substitution | Amide bond formation | Hydrazone formation | Amide and Thioether bond formation |
| Linker Rigidity | Rigid | Flexible | Relatively rigid | Flexible (cyclohexane spacer) |
Experimental Protocols: A Practical Perspective
Standard Protocol: Two-Step Conjugation using SMCC
This protocol describes the conjugation of a payload to an antibody via a non-cleavable SMCC linker.
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
SMCC crosslinker dissolved in DMSO
-
Thiol-containing payload
-
Desalting columns
Procedure:
-
Antibody Activation: React the antibody with a molar excess of SMCC in PBS at pH 7.2-7.5 for 1-2 hours at room temperature.
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column to remove unreacted SMCC.
-
Conjugation with Payload: Immediately react the activated antibody with the thiol-containing payload at pH 6.5-7.0 for 2-4 hours at room temperature.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and aggregates.
Hypothetical Protocol: Conjugation using this compound
This proposed protocol is based on the principles of nucleophilic aromatic substitution.
Materials:
-
Targeting molecule with a nucleophilic handle (e.g., a thiol or amine)
-
This compound
-
A strong base (e.g., sodium hydride or a non-nucleophilic organic base)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Payload molecule
Procedure:
-
Linker-Payload/Targeting Molecule Conjugation: In an inert atmosphere, dissolve the targeting molecule and this compound in the aprotic solvent.
-
Add the base to deprotonate the nucleophile on the targeting molecule.
-
Heat the reaction mixture to facilitate the SNAr reaction, monitoring by HPLC or LC-MS.
-
Purify the resulting conjugate.
-
The remaining functional group on the linker (or a modified nitro group) would then be used for conjugation to the payload, following a similar synthetic strategy.
Visualizing Linker Chemistries and Workflows
Caption: Chemical structures of different linker types.
Caption: General workflow for ADC conjugation.
Conclusion and Future Directions
While this compound is not a standard linker, its chemical structure presents an interesting case for its potential use as a rigid, non-cleavable linker component. The feasibility of its application would heavily depend on the optimization of the nucleophilic aromatic substitution conditions, which may require harsh conditions that could be detrimental to sensitive biomolecules.
Compared to established linkers, a linker based on this compound would likely offer high stability but lack the sophisticated release mechanisms of cleavable linkers. Future experimental work would be required to validate its reactivity, stability in biological media, and its impact on the overall properties of a resulting conjugate. Researchers could explore its use in PROTACs, where linker rigidity can be a desirable attribute.
References
- 1. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
validation of PROTAC activity using 3-Bromo-N,N-dimethyl-5-nitrobenzamide
In the burgeoning field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategy. Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically co-opt the cell's own ubiquitin-proteasome system to entirely eliminate disease-causing proteins.[1][2] This unique mechanism of action, however, necessitates a multi-faceted and rigorous validation workflow to ensure that the observed protein degradation is a direct and specific consequence of the PROTAC's intended activity.
This guide provides an in-depth comparison of essential validation strategies, with a particular focus on the indispensable role of negative controls. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key assays, and present a logical framework for building a self-validating system to confirm on-target PROTAC efficacy. While the initial query highlighted "3-Bromo-N,N-dimethyl-5-nitrobenzamide," our comprehensive analysis indicates this compound is not a recognized tool for PROTAC validation. Instead, this guide will focus on established, best-practice methodologies that form the cornerstone of robust PROTAC development.
The Cornerstone of Validation: The Indispensable Role of Negative Controls
A PROTAC's activity is only truly validated when compared against a structurally similar but functionally inert counterpart.[] A well-designed negative control allows researchers to unequivocally attribute the degradation of the target protein to the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[4] Without such controls, observed effects could be misinterpreted, arising from off-target toxicity or non-specific interactions.
There are two primary strategies for designing negative controls, each interrogating a different aspect of the PROTAC's mechanism:
-
E3 Ligase Binding-Deficient Controls: This is the most direct method to confirm dependence on a specific E3 ligase. These controls are modified to abrogate binding to the E3 ligase while maintaining their affinity for the target protein.[5]
-
Stereochemical Inversion: For PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, inverting the stereochemistry of the hydroxyproline moiety (from the active R-stereoisomer to the inactive S-stereoisomer) effectively prevents VHL binding.[1][5]
-
Modification of Key Binding Groups: For Cereblon (CRBN)-based PROTACs, methylating the nitrogen atom of the glutarimide ring prevents its engagement with CRBN.[6]
-
-
Target Protein Binding-Deficient Controls: These controls are designed with a modified "warhead" that can no longer bind to the protein of interest (POI). This helps to rule out any biological effects caused by the warhead itself, independent of protein degradation.[5]
The following diagram illustrates the fundamental difference in the mechanism of an active PROTAC versus an E3 ligase binding-deficient negative control.
Figure 1: Mechanism of an active PROTAC versus an E3 ligase binding-deficient negative control.
Comparative Analysis of Key Validation Assays
A robust validation workflow employs a suite of orthogonal assays to build a comprehensive picture of a PROTAC's performance. Below is a comparison of essential techniques.
| Assay | Purpose | Measures | Pros | Cons |
| Western Blot | To quantify the reduction in target protein levels. | Protein abundance. | Widely accessible, provides molecular weight confirmation. | Semi-quantitative, lower throughput. |
| In Vitro Ubiquitination Assay | To provide direct evidence of PROTAC-mediated target ubiquitination. | Formation of ubiquitinated protein species. | Confirms mechanism of action, cell-free system isolates variables. | Requires purified components, may not fully recapitulate cellular environment. |
| Cell Viability/Proliferation Assay | To measure the downstream biological consequence of target protein degradation. | Cellular health, proliferation, or apoptosis. | Provides functional readout, relevant for therapeutic development. | Indirect measure of degradation, can be confounded by off-target toxicity. |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a cornerstone for quantifying changes in protein levels following PROTAC treatment.
Workflow Diagram:
Figure 2: Standard Western Blotting workflow for PROTAC validation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose-response of the active PROTAC and the corresponding negative control for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.[4]
-
In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC can mediate the ubiquitination of its target in a controlled, reconstituted system.[7]
Step-by-Step Methodology:
-
Reagent Preparation: Thaw all components (E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, purified target protein, ubiquitin, ATP, PROTAC, and reaction buffer) on ice.
-
Reaction Assembly: In a microcentrifuge tube, assemble the reaction mixture. A typical reaction includes:
-
Reaction Buffer
-
ATP
-
Ubiquitin
-
E1 Enzyme
-
E2 Enzyme
-
E3 Ligase Complex
-
Purified Target Protein
-
PROTAC (at various concentrations) or vehicle control (DMSO).
-
-
Control Reactions: It is crucial to include the following controls:
-
No E1: To confirm the reaction is ATP and E1-dependent.
-
No E3: To confirm the reaction is E3-dependent.
-
No PROTAC (- Cmpd): To demonstrate that ubiquitination is PROTAC-dependent.[7]
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the samples by Western blot using an antibody against the target protein. PROTAC-mediated ubiquitination will be visualized as a ladder of higher molecular weight bands above the unmodified protein band.[7]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequence of target protein degradation, which is particularly relevant for oncology applications.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the active PROTAC and the negative control. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound. A potent active PROTAC should show a significantly lower IC50 value compared to its inactive control.[5]
Conclusion
The validation of PROTAC activity is a systematic process that relies on a well-designed experimental cascade. The foundation of this process is the use of appropriate negative controls to unequivocally demonstrate that the observed protein degradation is a direct result of the PROTAC's intended mechanism. By combining the quantitative power of Western blotting, the mechanistic clarity of in vitro ubiquitination assays, and the functional insights from cell viability studies, researchers can build a compelling and robust data package. This multi-pronged approach not only validates the activity of a specific PROTAC but also instills confidence in its potential as a selective and potent therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Technical Guide to E3 Ligase Linker Strategies: A Comparative Analysis of a Novel Nitrobenzamide-Derived Linker versus Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While much attention is often focused on the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its length, chemical composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][]
This guide provides an in-depth comparison of a novel E3 ligase linker scaffold derived from the versatile building block, 3-Bromo-N,N-dimethyl-5-nitrobenzamide , against widely used alternative linkers. We will explore the synthetic rationale for utilizing this building block, compare its potential attributes to established linker classes such as polyethylene glycol (PEG) and alkyl chains, and provide detailed experimental protocols for the validation of PROTACs incorporating these different linker strategies.
From Building Block to Functional Linker: The Synthesis of a Novel Nitrobenzamide-Derived CRBN Ligand-Linker Conjugate
The compound this compound is a readily available chemical intermediate that serves as an excellent starting point for the synthesis of novel E3 ligase-recruiting moieties, particularly for Cereblon (CRBN), a commonly used E3 ligase in PROTAC design.[6][7] The inherent chemical functionalities of this molecule—a reactive bromo group and a reducible nitro group—provide orthogonal handles for chemical modification, allowing for the systematic construction of a PROTAC.
A plausible synthetic strategy to convert this building block into a functional CRBN-recruiting linker is outlined below. This hypothetical route leverages well-established organic chemistry reactions to produce a pomalidomide analogue functionalized with a flexible linker, ready for conjugation to a POI ligand.
Caption: A plausible synthetic route from this compound to a novel CRBN ligand-linker.
This synthetic approach offers a modular platform for generating a library of PROTACs with varying linker lengths and compositions, attached to a novel CRBN-recruiting warhead. The N,N-dimethylbenzamide moiety provides a degree of rigidity close to the E3 ligase binding core, while the attached linker can be tailored for optimal ternary complex formation.
Comparative Analysis of E3 Ligase Linkers
The choice of linker has a profound impact on a PROTAC's biological activity.[4][] Below, we compare the hypothetical nitrobenzamide-derived linker with two of the most common flexible linker classes: polyethylene glycol (PEG) and alkyl chains.[8]
| Feature | Nitrobenzamide-Derived Linker (Hypothetical) | Polyethylene Glycol (PEG) Linkers | Alkyl Chain Linkers |
| Composition | Aromatic core with an attached flexible chain (e.g., alkyl or PEG) | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Physicochemical Properties | Mixed: Rigid aromatic core with a potentially flexible linker tail. The N,N-dimethylamide and the aromatic ring contribute to a moderate polarity. | Hydrophilic, improves aqueous solubility.[4] | Hydrophobic, can improve cell permeability but may decrease solubility.[] |
| Flexibility vs. Rigidity | Semi-rigid due to the benzamide core. This can pre-organize the PROTAC into a favorable conformation for ternary complex formation.[1] | Highly flexible, allowing for adaptation to different protein-protein interfaces. | Flexible, with a tendency to adopt more extended conformations. |
| Ternary Complex Formation | The rigid core may lead to more specific and stable protein-protein interactions within the ternary complex. | Flexibility can be advantageous for achieving a productive ternary complex but may also have an entropic penalty. | The hydrophobicity of longer alkyl chains can sometimes contribute to non-specific binding. |
| Synthetic Accessibility | Requires multi-step synthesis from the building block. | Readily available in various lengths with diverse terminal functional groups. | Synthetically straightforward and readily available. |
| Metabolic Stability | The benzamide core is generally metabolically stable. The linker portion would have stability dependent on its composition. | Can be susceptible to metabolism, particularly longer chains.[10] | Generally possess good metabolic stability.[10] |
Experimental Validation of PROTAC Efficacy: A Step-by-Step Guide
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. A systematic evaluation of PROTACs with different linkers is essential to identify the optimal candidate.
Caption: A generalized experimental workflow for the validation of PROTAC activity.
Protocol 1: Determination of DC50 and Dmax by Western Blot Analysis
This protocol is the gold standard for quantifying the degradation of a target protein following PROTAC treatment.[2][3][11]
1. Cell Culture and PROTAC Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs (e.g., from 10 µM down to 0.1 nM) in complete cell culture medium from a DMSO stock solution.
-
Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTACs.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
4. Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[2][11][12]
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC can mediate the ubiquitination of the target protein by the recruited E3 ligase.[13][14][15]
1. Reagents and Setup:
-
Purified recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme, and the E3 ligase complex.
-
Ubiquitin, ATP, and an ATP regeneration system.
-
Reaction buffer.
2. Reaction Assembly:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.
-
Add the purified POI and the E3 ligase complex.
-
Initiate the reaction by adding the PROTAC at various concentrations (including a vehicle control).
3. Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
4. Detection:
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.
Protocol 3: Ternary Complex Formation Assay
Several biophysical techniques can be employed to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[16][][18][19]
-
Surface Plasmon Resonance (SPR): One protein (either POI or E3 ligase) is immobilized on a sensor chip. The other protein is then injected along with the PROTAC, and the binding events are monitored in real-time.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat changes associated with the binding events, allowing for the determination of binding affinities and thermodynamics of the ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): The POI and E3 ligase are labeled with a FRET donor and acceptor pair. The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.
Conclusion: Rational Linker Design is Key to Successful PROTAC Development
The linker is a critical component of a PROTAC that significantly influences its therapeutic potential. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in developing more sophisticated linkers that can impart favorable properties to the PROTAC molecule. The hypothetical nitrobenzamide-derived linker presented here, originating from the versatile building block this compound, represents a promising strategy for creating semi-rigid linkers that can enhance the stability and selectivity of the ternary complex.
Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair. A systematic approach to linker design, synthesis, and experimental validation, as outlined in this guide, is crucial for the development of potent and selective protein degraders. By carefully considering the interplay between the linker's chemical properties and the biological requirements for efficient protein degradation, researchers can unlock the full potential of this transformative therapeutic modality.
References
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. lifesensors.com [lifesensors.com]
- 16. lifesensors.com [lifesensors.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
efficacy comparison of PROTACs with and without 3-Bromo-N,N-dimethyl-5-nitrobenzamide
A Hypothetical Analysis of Rigid vs. Flexible Linkers in Targeted Protein Degradation, Featuring a Novel Benzamide Moiety
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC's architecture is deceptively simple, consisting of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[6] The PROTAC is then released to catalytically repeat the cycle.[7]
While the warhead and anchor determine what is targeted and which E3 ligase is hijacked, the linker is the unsung hero, critically influencing the PROTAC's overall efficacy, selectivity, and physicochemical properties.[1][8] The linker is not a passive spacer; its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex—a crucial factor for efficient ubiquitination.[] This guide provides a comparative framework for understanding how linker chemistry impacts PROTAC performance, by contrasting well-established flexible linkers with a hypothetical rigid linker incorporating 3-Bromo-N,N-dimethyl-5-nitrobenzamide .
A thorough review of the scientific literature did not yield specific data for a PROTAC incorporating "this compound." Therefore, this guide will use this molecule as a conceptual model for a rigid linker component to explore its potential advantages and disadvantages against commonly used flexible linkers in the context of targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4.
Mechanism of Action: A Symphony of Induced Proximity
The efficacy of a PROTAC is contingent on its ability to successfully navigate a multi-step intracellular pathway. The process, from cell entry to target degradation, is a cascade of binding events and enzymatic reactions, all orchestrated by the PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Architectures
The choice of linker is a critical determinant of a PROTAC's success. It must balance the need for flexibility to allow for ternary complex formation with sufficient rigidity to pre-organize the binding motifs and minimize the entropic penalty of binding.[1] Here, we compare the known properties of flexible linkers (Alkyl and PEG chains) with the hypothesized characteristics of a rigid linker containing this compound.
| Feature | Flexible Linkers (e.g., Alkyl, PEG Chains) | Hypothetical Rigid Linker (with this compound) |
| Conformational Flexibility | High. Allows sampling of multiple orientations to find a productive ternary complex geometry.[1] | Low. Pre-organizes the warhead and anchor, potentially reducing the entropic penalty of binding.[1] |
| Ternary Complex Stability | Can be lower due to high entropic cost upon binding.[5] | Potentially higher if the pre-organized conformation is optimal for protein-protein interactions. |
| Solubility | Variable. Alkyl chains are hydrophobic, while PEG linkers are hydrophilic and can improve solubility.[8] | Likely poor due to the aromatic and halogenated nature, potentially requiring PEGylation elsewhere. |
| Cell Permeability | Can be negatively impacted by a high number of rotatable bonds (flexible) or polarity (PEG).[1] | May be poor due to high polarity (nitro and amide groups) and deviation from Lipinski's rules. |
| Potential for Specific Interactions | Generally low; primarily act as spacers. | High. The bromo group can participate in halogen bonding, and the amide and nitro groups can form hydrogen bonds, potentially stabilizing the ternary complex. |
| Synthetic Accessibility | High. Alkyl and PEG chains are readily available and synthetically tractable.[4] | Moderate to Low. Multi-step synthesis is required to create the functionalized benzamide and couple it to the warhead and anchor. |
| Selectivity | Selectivity is often driven by the warhead, but the linker can influence which members of a protein family are degraded (e.g., MZ1 for BRD4 over BRD2/3).[4][5] | Rigidity could enhance selectivity by disfavoring the formation of off-target ternary complexes that require different geometries.[1] |
Efficacy of Established BRD4-Targeting PROTACs: A Data-Driven Comparison
To ground our hypothetical discussion in real-world data, we can examine the performance of well-characterized BRD4 degraders that employ different linker strategies. ARV-825 and MZ1 are both potent BRD4 degraders, but they utilize different E3 ligase recruiters and linkers, leading to distinct degradation profiles. ARV-825, which uses a CRBN ligand and a longer, more flexible linker, efficiently degrades BRD2, BRD3, and BRD4.[4][10] In contrast, MZ1, which recruits VHL via a PEG-based linker, shows relative selectivity for degrading BRD4 over BRD2 and BRD3 in certain cell lines.[4][5]
| PROTAC | E3 Ligase Ligand | Linker Type | Target Cell Line | DC₅₀ (Degradation) | IC₅₀ (Viability) | Dₘₐₓ (Max. Degradation) |
| ARV-825 | Pomalidomide (CRBN) | Alkyl/Ether | Burkitt's Lymphoma (Ramos) | <1 nM | 13 nM | >95% |
| MZ1 | VHL Ligand | PEG | HeLa (Cervical Cancer) | ~25 nM | ~300 nM | >90% |
| dBET6 | Pomalidomide (CRBN) | PEG-based | 22Rv1 (Prostate Cancer) | 9 nM | 3 nM | >95% |
Note: The data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions. DC₅₀, IC₅₀, and Dₘₐₓ values are approximate and serve for illustrative comparison.[11]
This data highlights that there is no single "best" linker. The optimal choice depends on the specific target, the E3 ligase being recruited, and the desired selectivity profile. The success of these molecules underscores the importance of empirical testing to optimize linker composition and length.
Experimental Protocols for Efficacy Validation
Validating the efficacy of a novel PROTAC requires a suite of robust, orthogonal cell-based assays. The following protocols provide a standard workflow for characterizing a new degrader, such as one containing our hypothetical benzamide linker.
Experimental Workflow: From Synthesis to Validation
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 10. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 3-Bromo-N,N-dimethyl-5-nitrobenzamide: A Comparative Analysis for Strategic Synthesis
Welcome to a comprehensive analysis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, a versatile building block pivotal in modern synthetic chemistry. This guide is crafted for researchers, scientists, and drug development professionals who require a nuanced understanding of not just how to use this reagent, but why and when it is the superior choice compared to its structural analogues. We will dissect its reactivity, compare it objectively with viable alternatives, and provide actionable experimental protocols grounded in established chemical principles.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound (Molecular Formula: C₉H₉BrN₂O₃) is more than a simple aryl halide.[1] Its architecture is strategically designed for sequential, regioselective functionalization. The molecule presents three key features:
-
A Bromine Atom: Positioned at C3, this halogen is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
A Nitro Group: Located at C5, this potent electron-withdrawing group serves two purposes. It activates the C-Br bond towards oxidative addition and can be readily reduced to a primary amine, opening a new vector for diversification.
-
An N,N-dimethylbenzamide Group: This moiety is generally stable under many reaction conditions and acts as a meta-director during the synthesis of the scaffold itself.[2] Its presence also modulates the overall physicochemical properties of the molecule.
This guide will focus on the two primary transformations that define the utility of this building block: palladium-catalyzed cross-coupling at the C-Br bond and the chemoselective reduction of the nitro group. We will compare its performance against logical alternatives to provide a clear decision-making framework.
Comparative Analysis of Key Functional Groups
The choice of a building block is a critical decision in a synthetic campaign, impacting reaction efficiency, cost, and downstream possibilities. Here, we compare this compound against alternatives where one key functional group is varied.
The identity of the halogen atom is arguably the most critical factor influencing the rate and efficiency of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[3][4] This trend is rooted in the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step.
| Building Block | Key Feature | Performance in Suzuki-Miyaura Coupling | Causality & Expert Insight |
| 3-Chloro -5-nitro-N,N-dimethylbenzamide | Lower Cost, Lower Reactivity | Requires more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands). Often results in lower yields compared to the bromo-analogue under identical conditions.[3] | The stronger C-Cl bond requires a higher activation energy for oxidative addition to the Pd(0) catalyst. While economically attractive for large-scale synthesis, initial process development can be more challenging. |
| This compound (Topic Reagent) | Balanced Reactivity & Cost | The "Goldilocks" option. Provides a good balance of reactivity for reliable coupling under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80-100 °C) without the potential side reactions of more reactive halides. | This is the workhorse for discovery chemistry. Its reactivity is predictable and robust, making it an ideal starting point for exploring new chemical space. |
| 3-Iodo -5-nitro-N,N-dimethylbenzamide | Highest Reactivity | Couples under milder conditions and with lower catalyst loadings. However, it is more expensive and can sometimes exhibit poor reactivity at lower temperatures with certain ligand systems.[5] | The weak C-I bond facilitates rapid oxidative addition. This is advantageous for sensitive substrates but can be a drawback. The higher cost and potential for side reactions (e.g., homocoupling) mean it is typically reserved for particularly challenging transformations. |
The nitro group is a synthetic linchpin, readily converted to an aniline for subsequent elaboration (e.g., amide bond formation, diazotization). The key challenge is achieving this reduction with high chemoselectivity, leaving other functional groups—especially the valuable halogen—intact.
| Building Block | Key Feature | Performance in Reduction | Causality & Expert Insight |
| This compound (Topic Reagent) | Well-Established Reduction Protocols | Can be selectively reduced to 3-amino-5-bromo-N,N-dimethylbenzamide using reagents like SnCl₂ or Fe/HCl.[6] Catalytic hydrogenation with Pd/C is generally avoided as it can cause competitive dehalogenation. [6][7] | The nitro group is highly susceptible to reduction under various conditions.[8][9] The art lies in choosing a method that preserves the C-Br bond. Tin(II) chloride is a classic and reliable choice, tolerating a wide array of functional groups.[7] |
| 3-Bromo-5-cyano-N,N-dimethylbenzamide | Alternative Amine Precursor | The cyano (nitrile) group can be reduced to a primary amine, but this typically requires harsher conditions (e.g., LiAlH₄, catalytic hydrogenation at high pressure) that are often incompatible with the aryl bromide. | While the cyano group offers different reactivity profiles (e.g., hydrolysis to a carboxylic acid), its reduction to an amine in the presence of an aryl bromide is synthetically challenging and less direct than the reduction of a nitro group. |
Experimental Protocols & Methodologies
Trustworthy protocols are the foundation of reproducible science. The following methodologies are detailed to be self-validating, explaining the rationale behind critical steps.
Caption: A standard two-step synthetic workflow.
This protocol describes a representative coupling of this compound with phenylboronic acid.
Objective: To synthesize N,N-dimethyl-5-nitro-[1,1'-biphenyl]-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and phenylboronic acid. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ and Na₂CO₃.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
This protocol describes the reduction of the nitro-biaryl product from Protocol 1.
Objective: To synthesize 5-amino-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide.
Materials:
-
N,N-dimethyl-5-nitro-[1,1'-biphenyl]-3-carboxamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the nitro-biaryl starting material in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.
-
Reaction: Heat the mixture to 70 °C and stir for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up & Neutralization: Cool the reaction to room temperature and carefully pour it over ice. Slowly add saturated NaHCO₃ solution until the pH is ~8. Causality: This step neutralizes the acidic tin salts, causing tin hydroxides to precipitate, which can then be filtered off.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The product can be further purified by chromatography or recrystallization if necessary.
Structural Comparison of Alternatives
The strategic differences between the key building blocks can be visualized to aid in selection.
Caption: Decision tree for selecting a building block.
Conclusion and Recommendations
This compound stands out as a superior building block due to its optimal balance of reactivity, stability, and synthetic versatility.
-
For Discovery Chemistry: It is the recommended starting point. Its predictable reactivity in cross-coupling reactions makes it a reliable and robust choice for generating diverse compound libraries.
-
For Process Development/Scale-up: The chloro-analogue may be considered for cost-saving purposes, but this must be weighed against the potential need for more extensive reaction optimization.
-
For Highly Recalcitrant Couplings: The iodo-analogue should be reserved for cases where the bromo-compound fails to provide satisfactory results, with careful consideration of its higher cost.
Ultimately, the strategic selection of a building block is a multi-factorial decision. By understanding the underlying chemical principles and comparative performance data presented in this guide, researchers can make more informed choices, accelerating their synthetic programs and achieving their research objectives with greater efficiency.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Bromo-5-nitrobenzamide | 54321-80-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
A Comparative Guide to Benchmarking Novel 3-Bromo-N,N-dimethyl-5-nitrobenzamide-Based PROTACs Against Established Degraders
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) by acting as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity results in the ubiquitination of the POI, marking it for destruction by the 26S proteasome, after which the PROTAC is released to act again catalytically.[3][4]
The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[] Consequently, the choice of E3 ligase ligand is a cornerstone of PROTAC design. While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are the most widely used, the exploration of novel E3 ligase recruiters is a burgeoning field aimed at expanding the scope of targeted protein degradation and overcoming potential resistance mechanisms.[6][7][8][9]
This guide provides a comprehensive framework for benchmarking PROTACs developed with a novel E3 ligase ligand scaffold, 3-Bromo-N,N-dimethyl-5-nitrobenzamide , against well-characterized degraders that utilize established VHL and CRBN ligands. We will delve into the critical performance metrics, provide detailed, self-validating experimental protocols, and explain the scientific rationale behind each step, empowering researchers to rigorously evaluate their next-generation protein degraders.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
The fundamental action of a PROTAC is to hijack the UPS. This process can be broken down into several key steps, as illustrated below. A single PROTAC molecule can orchestrate the degradation of multiple target protein molecules, highlighting its event-driven, catalytic nature, which distinguishes it from traditional small-molecule inhibitors.[1][10]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Key Performance Metrics for PROTAC Benchmarking
To objectively compare a novel PROTAC against known degraders, a series of quantitative parameters must be evaluated. These metrics provide a holistic view of the PROTAC's potency, efficacy, and mechanism of action.
| Metric | Description | Significance | Typical Assay |
| DC₅₀ | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point.[11][12] | Measures the potency of the degrader. A lower DC₅₀ value indicates higher potency. | Western Blot, ELISA, HiBiT/NanoBRET™, HTRF®[13] |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with a PROTAC, representing the lower plateau of the dose-response curve.[11] | Measures the efficacy of the degrader. A higher Dₘₐₓ (closer to 100%) indicates more complete degradation. | Western Blot, ELISA, HiBiT/NanoBRET™, HTRF®[13] |
| Ternary Complex Formation & Cooperativity (α) | The formation of the POI-PROTAC-E3 ligase complex. Cooperativity is the synergistic effect where the binding of the PROTAC to one protein partner enhances its affinity for the other.[14] | Essential for degradation. Positive cooperativity (α > 1) often correlates with more efficient degradation.[15] | SPR, BLI, TR-FRET, ITC[16][17][18] |
| Ubiquitination | The transfer of ubiquitin molecules to the target protein, facilitated by the PROTAC-induced ternary complex. | A direct biochemical confirmation of the PROTAC's intended mechanism of action upstream of degradation.[19][20] | In-Cell Ubiquitination Assays followed by Immunoprecipitation and Western Blot.[21][] |
| Selectivity | The ability of the PROTAC to degrade the intended target protein without affecting the levels of other proteins in the proteome. | Crucial for minimizing off-target effects and potential toxicity. | Global Proteomics (Mass Spectrometry). |
Comparative Analysis: A Hypothetical Case Study
Let's consider a scenario where we are benchmarking a novel PROTAC, N-PROTAC-1 , which uses the this compound scaffold to recruit a novel E3 ligase. The target is the well-studied bromodomain-containing protein 4 (BRD4). We will compare its performance against two well-established BRD4 degraders: MZ1 (VHL-based) and dBET1 (CRBN-based).
Table 1: Hypothetical Benchmarking Data for BRD4 Degraders
| Parameter | N-PROTAC-1 (Novel Ligase) | MZ1 (VHL Ligand) | dBET1 (CRBN Ligand) |
| Target Protein | BRD4 | BRD4 | BRD4 |
| E3 Ligase Recruited | Novel E3 Ligase | VHL | CRBN |
| DC₅₀ (nM) | 15 | 25 | 8 |
| Dₘₐₓ (%) | 95% | 85% | >98% |
| Ternary Complex Cooperativity (α) | 5 | 26 | 1.5 |
| Degradation Onset (Time) | 2 hours | 4 hours | 1 hour |
| Proteasome-Dependence | Yes | Yes | Yes |
Interpretation of Results:
-
Potency (DC₅₀): dBET1 is the most potent, followed by N-PROTAC-1 and then MZ1. This indicates that lower concentrations of dBET1 are needed to achieve 50% degradation.
-
Efficacy (Dₘₐₓ): dBET1 achieves the most complete degradation, while MZ1 shows a less complete degradation profile, a phenomenon sometimes attributed to the "hook effect" or suboptimal ternary complex formation at higher concentrations.[14] N-PROTAC-1 demonstrates high efficacy, nearly matching dBET1.
-
Mechanism (Cooperativity): The high cooperativity of MZ1 (α=26) is a known characteristic and contributes to its effectiveness despite a slightly higher DC₅₀.[14] Our novel N-PROTAC-1 shows moderate positive cooperativity, suggesting it forms a stable ternary complex, while dBET1's cooperativity is lower. This highlights that high cooperativity is beneficial but not always a prerequisite for potent degradation.[15]
Experimental Protocols for Rigorous Benchmarking
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Protein Degradation Quantification by Western Blot
This method directly measures the reduction in target protein levels following PROTAC treatment.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis of protein degradation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or MCF-7) at a density that ensures they are in a logarithmic growth phase (70-80% confluency) at the time of treatment.
-
Prepare serial dilutions of your PROTACs (N-PROTAC-1, MZ1, dBET1) and controls in complete cell culture medium.
-
Crucial Controls: Include a vehicle-only control (e.g., 0.1% DMSO), a negative control PROTAC (with an inactive enantiomer of the E3 ligase ligand, if available), and a proteasome inhibitor control (e.g., 10 µM MG132) co-treated with the PROTAC to confirm degradation is proteasome-dependent.[23]
-
Aspirate the old medium and treat the cells for a predetermined time (e.g., 18-24 hours for a dose-response curve).
-
-
Sample Preparation (Lysis):
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.[24]
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation post-lysis.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Loading Control: After imaging for the target protein, probe the same membrane with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[24]
-
-
Data Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic non-linear regression model to calculate the DC₅₀ and Dₘₐₓ values.[11][12]
-
Protocol 2: Ternary Complex Formation by Biophysical Assays
Assessing the formation of the ternary complex is crucial to understanding the PROTAC's mechanism. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[14][16]
Step-by-Step Methodology (SPR):
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL complex or novel E3 ligase) onto a streptavidin-coated sensor chip.
-
Binary Affinity Measurement (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (Kᴅ).
-
Binary Affinity Measurement (PROTAC to POI): In solution, determine the Kᴅ of the PROTAC for the target protein (e.g., BRD4) using methods like Isothermal Titration Calorimetry (ITC), as the POI is not immobilized.
-
Ternary Complex Formation:
-
Pre-incubate a fixed, saturating concentration of the target protein (POI) with a range of PROTAC concentrations.
-
Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis and Cooperativity (α): The cooperativity factor (α) is calculated by comparing the affinity of the POI for the PROTAC-E3 complex with its binary affinity for the PROTAC alone. An α value greater than 1 indicates positive cooperativity.[14][15]
Protocol 3: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC is inducing ubiquitination of the target protein within the cellular context.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the PROTACs at a concentration known to be effective (e.g., near the DC₅₀ value) for a short duration (e.g., 1-4 hours).
-
Proteasome Inhibition: Co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis. This step is critical as it prevents the degradation of the ubiquitinated protein, allowing it to accumulate and become detectable.[19]
-
Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).
-
Immunoprecipitation (IP):
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein (e.g., BRD4) using a specific antibody conjugated to magnetic or agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein from the beads and analyze it by Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination.[]
-
As a control, also probe a separate blot with the anti-target protein antibody to confirm successful immunoprecipitation.
-
Conclusion
Benchmarking a novel PROTAC against established degraders is a multi-faceted process that requires rigorous and quantitative evaluation of its potency, efficacy, and mechanism of action. By employing a systematic approach that includes precise measurement of DC₅₀ and Dₘₐₓ, biophysical characterization of ternary complex formation, and direct confirmation of target ubiquitination, researchers can build a comprehensive and compelling data package. The use of the this compound scaffold represents an exciting step towards diversifying the E3 ligase landscape available for targeted protein degradation. The protocols and framework provided in this guide offer a robust strategy for validating such novel agents and understanding their potential advantages over the existing VHL- and CRBN-based platforms.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. lifesensors.com [lifesensors.com]
- 21. lifesensors.com [lifesensors.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-Bromo-N,N-dimethyl-5-nitrobenzamide
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the "how," but the "why" of laboratory safety protocols. The proper handling and disposal of chemical waste are paramount to ensuring a safe research environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 3-Bromo-N,N-dimethyl-5-nitrobenzamide, grounded in regulatory standards and field-proven best practices.
Hazard Assessment and Chemical Profile
-
Halogenated Aromatic Core: The presence of a bromine atom designates this compound as a halogenated organic. Such compounds are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins and furans) if not incinerated at appropriate temperatures.[1]
-
Nitro Group (-NO₂): Nitroaromatic compounds are often toxic and can be energetic, meaning they may be shock-sensitive or pose an explosion risk under certain conditions, especially when heated.[2][3][4] They are also frequently classified as environmental hazards.
-
Benzamide Moiety: Substituted benzamides can exhibit a range of biological activities and toxicities. Based on analogous compounds like 3-Nitrobenzamide, we can anticipate that this substance may cause skin, eye, and respiratory irritation.[5][6]
Table 1: Inferred Properties and Hazards of this compound
| Property | Inferred Value / Classification | Rationale & References |
| Chemical Formula | C₉H₉BrN₂O₃ | Based on molecular structure. Similar to C₉H₁₀BrNO (3-Bromo-N,N-dimethylbenzamide) and C₁₁H₁₃BrN₂O₃ (N,N-Diethyl-3-bromo-5-nitrobenzamide).[7] |
| Physical State | Likely a solid at room temperature. | Aromatic amides and nitro compounds of this molecular weight are typically solids.[5] |
| Primary Hazards | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant. | Inferred from hazard statements for similar compounds like 3-Nitrobenzamide and 3-bromobenzaldehyde.[5][6] |
| Environmental Hazard | Should be considered hazardous to the environment and not released into drains or soil. | Nitroaromatic compounds are known ecotoxins. Standard procedure for halogenated organics.[5] |
| Reactivity Hazards | Potentially energetic due to the nitro group. Avoid strong heating, shock, and mixing with incompatible materials.[4] | Nitro compounds are a recognized class of potentially explosive materials.[3][4] Incompatible with strong oxidizing agents.[5] |
| RCRA Waste Code | Likely D001 (Ignitability) or D003 (Reactivity) if exhibiting these characteristics; otherwise, must be treated as a halogenated organic waste. | The nitro group suggests potential reactivity. The key classification for disposal is its status as a halogenated organic.[8] |
Regulatory Framework: The RCRA Mandate
In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Your institution is classified as a hazardous waste generator—either a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[10] It is your responsibility to adhere to your institution's specific Laboratory Management Plan, which is designed to comply with these federal and state regulations.[11][12]
A core principle of RCRA is "cradle-to-grave" management, meaning waste must be tracked from the point of generation to its final, safe disposal.[9] For this compound, its classification as a halogenated organic waste is the most critical factor dictating its disposal pathway.[8]
Essential Safety: Personal Protective Equipment (PPE)
Before handling the waste container or initiating any cleanup, the following minimum PPE is mandatory. The logic here is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Eye Protection: Wear chemical splash goggles conforming to ANSI Z87.1 standards. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3][4]
-
Hand Protection: Use nitrile gloves as a minimum for incidental contact. For more extensive handling or cleanup, consider heavier-duty gloves like butyl rubber or Viton, as chlorinated and other halogenated solvents can permeate nitrile gloves.[2][3] Always inspect gloves for tears or holes before use.[13]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure it is a dedicated coat for handling potent or hazardous compounds and is not worn outside the laboratory.[14]
-
Respiratory Protection: All handling of solid waste (e.g., scraping a flask) or contaminated materials should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]
Step-by-Step Disposal Protocol
This protocol ensures safety, compliance, and logistical efficiency. The primary directive is waste segregation . Never mix halogenated organic waste with non-halogenated streams, as this complicates the disposal process and increases costs.
Step 1: Identify and Designate the Waste
-
Any pure, unreacted this compound.
-
Solutions containing the compound (e.g., from a reaction workup). Note the solvent composition.
-
Contaminated labware (pipette tips, filter paper, silica gel).
Step 2: Select the Correct Waste Container
-
Use a dedicated, properly labeled container for "Halogenated Organic Waste." [8] Your institution's Environmental Health & Safety (EHS) office will provide these. They are often distinctly colored (e.g., green-labeled carboys) to prevent cross-contamination.[8]
-
The container must be made of a material compatible with the waste (e.g., polyethylene for organic solvents).
-
Ensure the container has a secure, vapor-tight lid.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
The SAA is the designated location within your lab where waste is collected at or near the point of generation.[10][11]
-
Labeling is Critical: The waste container label must be filled out contemporaneously. Include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other components and their approximate percentages (e.g., Dichloromethane 80%, Methanol 15%, Compound 5%).
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
Keep the container closed at all times, except when adding waste. This is a key EPA compliance point to prevent the release of volatile organic compounds (VOCs).[10]
Step 4: Arrange for Disposal
-
Do not overfill the container (leave at least 10% headspace).
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup. EHS professionals are trained to handle the final packaging and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
Decontamination and Spill Control
Accidents happen. A prepared response is crucial.
-
Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with a damp paper towel to prevent dust from becoming airborne.[14] Carefully sweep the material into a bag, which should then be placed in the solid halogenated organic waste container.
-
Minor Spill (Liquid): Use a spill kit containing an inert absorbent material (e.g., vermiculite or sand) to absorb the liquid.[14] Work from the outside of the spill inward. All contaminated absorbent materials must be disposed of as halogenated hazardous waste.
-
Major Spill: In the event of a large spill, immediately alert others, evacuate the area, and contact your institution's emergency response line or EHS.[2][13] Do not attempt to clean it up yourself.
-
Surface Decontamination: Clean the affected area and any contaminated equipment with soap and water or an appropriate solvent. All cleaning materials (wipes, towels) must be disposed of as hazardous waste.[2]
Final Disposal Pathway: A Logic-Driven Approach
The ultimate fate of this compound waste is determined by its chemical properties. As a halogenated organic compound, land disposal is prohibited without prior treatment.[1] The standard and most effective disposal method is high-temperature incineration in a specialized hazardous waste incinerator.[1][8] This process is designed to destroy the organic molecule completely, with scrubbers and other controls to manage the resulting acid gases (like HBr).
Below is a workflow diagram illustrating the decision-making and operational process for proper disposal.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, you are not only following procedure but are actively participating in a culture of safety. You are protecting yourself, your colleagues, and the environment, ensuring that our vital research endeavors are conducted responsibly and ethically.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. bucknell.edu [bucknell.edu]
- 9. epa.gov [epa.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. uwm.edu [uwm.edu]
- 14. benchchem.com [benchchem.com]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
